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  • Product: 1-(difluoromethyl)-1H-pyrazole
  • CAS: 908014-77-7

Core Science & Biosynthesis

Foundational

The Core of Control: A Technical Guide to the Mechanism of Action of 1-(Difluoromethyl)-1H-pyrazole Fungicides

Introduction In the landscape of modern agriculture, the challenge of securing global food supply is intrinsically linked to the effective management of phytopathogenic fungi. Among the chemical classes developed to meet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern agriculture, the challenge of securing global food supply is intrinsically linked to the effective management of phytopathogenic fungi. Among the chemical classes developed to meet this challenge, pyrazole carboxamide derivatives have risen to prominence as a cornerstone of disease control programs.[1] These fungicides, particularly those featuring the 1-(difluoromethyl)-1H-pyrazole scaffold, exhibit broad-spectrum activity and represent a vital tool in managing the ever-present threat of fungicide resistance.[1][2][3] The remarkable efficacy of these compounds stems from their highly specific and potent mechanism of action: the targeted disruption of fungal respiration through the inhibition of the enzyme succinate dehydrogenase.[1][4][5] This guide provides an in-depth exploration of this core mechanism, details the experimental workflows required for its validation, and discusses the molecular basis of fungal resistance.

Part 1: The Core Mechanism — Inhibition of Succinate Dehydrogenase (SDH)

The Target: Fungal Respiration

The survival, growth, and propagation of fungal pathogens are fundamentally dependent on cellular energy, primarily generated in the form of adenosine triphosphate (ATP). This metabolic energy is produced through a highly conserved process: cellular respiration. Central to this process are two interconnected pathways located within the mitochondria: the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and the electron transport chain.[1][4]

Succinate Dehydrogenase (SDH), also referred to as Complex II, is a unique enzyme that plays a pivotal role in both of these critical pathways.[4][5] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle while simultaneously feeding electrons into the electron transport chain. This dual function makes SDH an exceptionally effective and vulnerable target for fungicidal action.

Molecular Interaction and Downstream Consequences

Fungicides built upon the 1-(difluoromethyl)-1H-pyrazole framework belong to the broader class of Succinate Dehydrogenase Inhibitors (SDHIs). Their fungicidal activity is initiated by a precise molecular interaction.

  • Binding to the Qp Site: The SDHI molecule travels to the inner mitochondrial membrane and binds to the ubiquinone-binding pocket (the Qp site) of the SDH enzyme. This critical binding site is a cavity formed by three of the four protein subunits that make up the enzyme: SdhB, SdhC, and SdhD.[1][6] The amide bond and the specific pyrazole structure are crucial for orienting the molecule correctly within this pocket for effective binding.[7]

  • Blockade of Electron Transport: By occupying the Qp site, the fungicide physically obstructs the natural substrate, ubiquinone, from binding. This action effectively halts the transfer of electrons from succinate into the respiratory chain.[1]

This blockade triggers a cascade of catastrophic events within the fungal cell:

  • Inhibition of ATP Synthesis: The primary consequence is the immediate and severe disruption of the electron transport chain, which cripples the cell's ability to produce ATP. The fungus is effectively starved of the energy required for all vital functions.[1]

  • TCA Cycle Disruption: The inhibition of SDH also causes a metabolic traffic jam in the Krebs cycle, disrupting the synthesis of essential precursor molecules.[1]

  • Oxidative Stress: The impaired electron flow leads to the premature leakage of electrons to oxygen, generating a surge of highly damaging reactive oxygen species (ROS). This results in severe oxidative stress, causing damage to lipids, proteins, and DNA.[1]

Ultimately, this multi-pronged assault on cellular metabolism leads to the cessation of fungal growth, spore germination, and mycelial development, resulting in the death of the pathogen.[1][5][8] Some novel pyrazole carboxamide derivatives have been shown to exhibit a potential dual mode of action, not only inhibiting SDH but also disrupting the integrity of the fungal cell membrane.[9][10]

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Fungicide Fungicide Action cluster_Consequences Cellular Consequences TCA_Cycle Krebs (TCA) Cycle Succinate Succinate TCA_Cycle->Succinate produces C2 Complex II (SDH) Succinate->C2 donates e- Fumarate Fumarate C1 Complex I Q Ubiquinone (Q) C1->Q ATP_Synthase ATP Synthase C1->ATP_Synthase pump H+ C2->Fumarate oxidizes to C2->Q reduces C3 Complex III CytC Cyt C C3->CytC C3->ATP_Synthase pump H+ C4 Complex IV C4->ATP_Synthase pump H+ Q->C3 CytC->C4 ATP ATP (Energy) ATP_Synthase->ATP synthesizes SDHI 1-(difluoromethyl)-1H-pyrazole (SDHI Fungicide) Block X Block->C2 Binds to Qp site & Inhibits No_ATP ATP Production Halted Block->No_ATP ROS ROS Increase (Oxidative Stress) Block->ROS Death Fungal Cell Death No_ATP->Death ROS->Death

Caption: Mechanism of SDHI fungicides targeting Complex II (SDH).

Part 2: Investigating the Mechanism of Action - Experimental Protocols

To rigorously confirm the mechanism of action for a novel 1-(difluoromethyl)-1H-pyrazole derivative, a tiered, self-validating experimental approach is essential. This process moves from whole-organism efficacy to specific enzyme inhibition and computational modeling.

Protocol 2.1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
  • Expertise & Experience: The foundational step is to quantify the compound's intrinsic fungicidal potency. The EC50 (Effective Concentration to inhibit 50% of growth) is the industry-standard metric. This assay establishes a baseline of biological activity against a panel of target pathogens. The choice of a nutrient-rich medium like Potato Dextrose Agar (PDA) ensures that growth inhibition is due to the compound's activity, not nutrient limitation.

  • Methodology:

    • Stock Solution Preparation: Accurately weigh the test compound and dissolve in a minimal volume of a suitable solvent (e.g., acetone) to create a high-concentration stock solution.[11]

    • Medium Amendment: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C in a water bath. This temperature is crucial; too hot and the compound may degrade, too cool and the agar will solidify prematurely.

    • Serial Dilution: Add aliquots of the stock solution to the molten PDA to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control plate is mandatory to ensure the solvent itself has no effect on fungal growth.[11]

    • Inoculation: Place a 5-mm mycelial plug, taken from the leading edge of an actively growing culture of the target fungus, in the center of each agar plate.[11]

    • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony on the control plate has reached near-full growth.

    • Analysis: Calculate the percentage of growth inhibition relative to the control. Use probit analysis or non-linear regression to determine the EC50 value from the dose-response curve.[11]

  • Data Presentation:

PathogenTest Compound EC50 (µg/mL)Commercial Standard (e.g., Fluxapyroxad) EC50 (µg/mL)
Rhizoctonia solani0.0220.033
Gibberella zeae5.212.3
Sclerotinia sclerotiorum2.233.2
Botrytis cinerea0.150.21
(Data are hypothetical examples based on published literature ranges for novel pyrazole carboxamides)[3][9][10]
Protocol 2.2: SDH Enzyme Activity Assay
  • Expertise & Experience: This is the critical biochemical validation step. By demonstrating inhibition of the isolated enzyme, we directly link the fungicidal activity observed in Protocol 2.1 to the specific molecular target. The protocol involves isolating the mitochondria, the powerhouse of the cell where SDH resides, and then measuring enzyme activity spectrophotometrically.

  • Methodology:

    • Mitochondria Isolation: Grow the fungal mycelia in liquid culture. Harvest and grind the mycelia under liquid nitrogen. Resuspend in an ice-cold isolation buffer containing osmotic stabilizers (e.g., mannitol) and protease inhibitors. Homogenize and perform differential centrifugation to pellet and isolate the mitochondrial fraction.

    • Enzyme Reaction: Prepare a reaction mixture in a 96-well plate containing buffer, succinate (the substrate), and an artificial electron acceptor dye (e.g., DCPIP or MTT).

    • Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent) to the wells.

    • Initiation and Measurement: Add the mitochondrial suspension to initiate the reaction. Measure the rate of color change (reduction of the dye) over time using a spectrophotometer or plate reader. The rate is proportional to SDH activity.

    • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[10][12]

Protocol 2.3: Molecular Docking Studies
  • Expertise & Experience: Molecular docking provides a powerful, predictive in silico tool to visualize how the fungicide fits into the SDH binding site. This causality-driven approach helps explain the observed enzyme inhibition at an atomic level and can rationally guide the synthesis of more potent analogues. The choice of a high-resolution crystal structure is paramount for accuracy.

  • Methodology:

    • Receptor Preparation: Obtain a high-resolution 3D crystal structure of the fungal SDH enzyme from a public database like the Protein Data Bank (PDB).

    • Ligand Preparation: Create a 3D model of the 1-(difluoromethyl)-1H-pyrazole test compound and optimize its geometry to find the lowest energy conformation.

    • Docking Simulation: Use specialized software (e.g., AutoDock, GOLD) to computationally "place" the ligand into the defined Qp binding site of the SDH receptor. The software calculates and scores numerous possible binding poses based on factors like hydrogen bonding and hydrophobic interactions.

    • Analysis: Analyze the top-scoring poses to identify the most likely binding mode. Visualize the specific amino acid residues in the Qp pocket that interact with the fungicide.[12][13]

Molecular_Docking_Workflow PDB 1. Obtain SDH Crystal Structure (e.g., from PDB) Docking 3. Perform Docking Simulation (Software predicts binding) PDB->Docking Ligand 2. Prepare 3D Ligand Structure (Fungicide) Ligand->Docking Analysis 4. Analyze Binding Pose & Interactions Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

Part 3: The Challenge of Resistance

The intensive use of any site-specific fungicide inevitably selects for resistant individuals within a pathogen population. For SDHIs, the predominant mechanism of resistance is a modification of the target site itself.[6][14]

  • Biochemical Basis of Resistance: Resistance most commonly arises from point mutations in the SdhB, SdhC, or SdhD genes.[6][15] These mutations lead to single amino acid substitutions in the protein subunits that form the Qp binding pocket. This seemingly small change can significantly reduce the binding affinity of the fungicide molecule, while still allowing the natural substrate, ubiquinone, to bind and function. Consequently, the enzyme becomes less sensitive to inhibition, and the fungus can survive fungicide application.[6] Less frequently, resistance can be conferred by the overexpression of cellular efflux pumps, which actively transport the fungicide out of the cell before it can reach its mitochondrial target.[15][16]

  • Resistance Management: Understanding this mechanism is crucial for sustainable use. Molecular techniques like PCR and sequencing can be used to rapidly detect known resistance mutations in field populations, providing an early warning system for growers.[14][17] To delay the evolution of resistance, it is imperative to use 1-(difluoromethyl)-1H-pyrazole fungicides within an integrated management program. This includes rotating or mixing them with fungicides that have different modes of action, limiting the number of applications per season, and using them at the recommended label rates.[14]

Resistance_Mechanism cluster_Sensitive Sensitive Fungus cluster_Resistant Resistant Fungus SDH_S SDH Enzyme (Normal Qp Site) Binding_S Effective Binding SDH_S->Binding_S allows Fungicide_S SDHI Fungicide Fungicide_S->SDH_S Result_S Fungus Dies Binding_S->Result_S SDH_R Mutated SDH Enzyme (Altered Qp Site) Binding_R Binding Reduced SDH_R->Binding_R prevents Fungicide_R SDHI Fungicide Fungicide_R->SDH_R Result_R Fungus Survives Binding_R->Result_R Mutation Point Mutation in SdhB, C, or D gene Mutation->SDH_R Leads to

Caption: Target-site modification as the primary mechanism of SDHI resistance.

Conclusion

The 1-(difluoromethyl)-1H-pyrazole scaffold is a highly successful pharmacophore in modern agrochemicals due to its integral role in molecules that potently and specifically inhibit the fungal SDH enzyme. By blocking the mitochondrial respiratory chain at Complex II, these fungicides disrupt the core energy-producing pathways of the pathogen, leading to metabolic collapse and cell death. A thorough understanding of this mechanism, validated through a combination of in vitro bioassays, biochemical enzyme analysis, and in silico modeling, is fundamental for both the discovery of new active ingredients and the stewardship of existing ones. As the challenge of fungicide resistance continues to evolve, this deep mechanistic knowledge will remain the critical foundation for developing sustainable and effective disease control strategies for global agriculture.

References

  • Benchchem. The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
  • Torriani, S., et al. Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. Research for sustainable agriculture, Agroscope Science.
  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-9.
  • Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex.
  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
  • University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Turf and Ornamental Pest Management.
  • Li, Q., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11871-11882.
  • Yang, S., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(5), 2378-2390.
  • Das, S.K. (2013). Mode of action of pyrazoles and pyridazinones.
  • Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • Wang, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 12025-12038.
  • Vrandecic, K., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4539.
  • Li, Q., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(43), 14099-14111.
  • Li, Y., et al. (2024). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • Autechaux Industries.
  • Zhang, Y., et al. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 65(27), 5589-5600.
  • Wikipedia. Fluxapyroxad.
  • EvitaChem. N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}.
  • Zhang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3737-3750.
  • AERU, University of Hertfordshire. Inpyrfluxam (Ref: S-2399).
  • Fesenko, A.A., et al. (2023). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 8(6), 5536-5548.
  • Shrestha, S., et al. (2021). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Plant Disease, 105(12), 4038-4048.
  • Gentry, J., et al.
  • Hu, M., et al. (2022). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management.
  • The Coding Train. (2021). Graphviz tutorial. YouTube.
  • Deising, H.B., et al. (2008). Mechanisms and significance of fungicide resistance. FEMS Microbiology Letters, 283(2), 133-141.
  • Chilvers, M.I., et al. (2024). Monitoring for resistance to the SDHI fungicide seed treatments ILEVO (fluopyram) and Saltro (pydiflumetofen) for soybean sudden death syndrome (SDS) management. Crop Protection Network.
  • Agriculture and Horticulture Development Board. (2019). Project Report No.
  • Veloso, J.S., & de Lamo, F.J. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Agronomy, 11(9), 1794.

Sources

Exploratory

Crystallographic Profiling and Structural Analysis of 1-(Difluoromethyl)-1H-pyrazole Derivatives: A Technical Guide for Drug Design

Executive Summary The 1-(difluoromethyl)-1H-pyrazole (DFMP) scaffold is a privileged pharmacophore utilized extensively in both agrochemical and pharmaceutical drug development. Its strategic incorporation into molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(difluoromethyl)-1H-pyrazole (DFMP) scaffold is a privileged pharmacophore utilized extensively in both agrochemical and pharmaceutical drug development. Its strategic incorporation into molecular architectures dramatically alters lipophilicity, metabolic stability, and target binding affinity. In agrochemistry, DFMP derivatives serve as potent Succinate Dehydrogenase (SDH) inhibitors (e.g., Bixafen analogs)[1]. In pharmaceuticals, they are actively explored as BACE1/BACE2 inhibitors for Alzheimer's disease and Tyk2 inhibitors for autoimmune disorders[2][3]. Understanding the precise 3D spatial arrangement, electron delocalization, and hydrogen-bonding networks of DFMP compounds via X-ray crystallography is critical for rational structure-based drug design (SBDD).

The Structural Rationale of the Difluoromethyl Group

Unlike the fully fluorinated trifluoromethyl ( −CF3​ ) group, the difluoromethyl ( −CHF2​ ) moiety acts as a highly specialized lipophilic hydrogen bond donor. The highly electronegative fluorine atoms polarize the adjacent C−H bond, enabling the hydrogen atom to participate in non-canonical hydrogen bonding ( C−H⋅⋅⋅O or C−H⋅⋅⋅N ) within enzyme active sites[4].

Causality in drug design dictates that this interaction is highly directional. Crystallographic analysis reveals that these hydrogen bonds often dictate the conformational preference of the entire molecule, locking the pyrazole ring into a bioactive pose that minimizes steric clashes while maximizing orbital overlap with target residues.

Experimental Methodology for Crystallographic Analysis

To ensure self-validating and reproducible results, the following step-by-step protocol outlines the synthesis, crystallization, and X-ray diffraction analysis of a representative DFMP derivative.

Step-by-Step Protocol: Synthesis and Single-Crystal Growth
  • Synthesis : React the pyrazole intermediate with a difluoromethylating agent (such as chlorodifluoromethane) under basic conditions (e.g., K2​CO3​ in DMF at 90°C) to yield the 1-(difluoromethyl)-1H-pyrazole core[5]. Purify the product via silica gel flash chromatography.

  • Solvent Selection for Crystallization : Dissolve the purified compound in a minimum volume of hot absolute ethanol (EtOH). Causality note: The choice of a protic solvent like EtOH facilitates the formation of stable intermolecular hydrogen-bonded networks, which are thermodynamically essential for assembling high-quality, defect-free crystal lattices[4].

  • Slow Evaporation : Transfer the solution to a clean, dust-free vial. Cover with parafilm and puncture small holes to allow controlled, slow solvent evaporation at ambient temperature (20–25°C).

  • Harvesting : After 3–7 days, harvest the resulting cube-shaped or needle-like single crystals. Select a crystal with dimensions of approximately 0.20×0.18×0.08 mm for diffraction analysis[4].

Step-by-Step Protocol: X-ray Diffraction and Refinement
  • Data Collection : Mount the selected crystal on a diffractometer (e.g., Rigaku Saturn) equipped with graphite-monochromated MoKα radiation ( λ=0.71073 Å). Maintain the crystal at cryogenic temperatures (110 K) using a nitrogen stream. Causality note: Freezing the crystal minimizes atomic thermal motion, thereby improving the resolution of high-angle reflections and reducing anisotropic displacement errors[4].

  • Integration and Scaling : Collect data using a Phi/Omega scan mode. Process the raw frames using the diffractometer's integrated software to perform Lorentz and polarization corrections.

  • Structure Solution : Solve the phase problem using direct methods via SHELXT. The initial electron density map will reveal the heavy atoms (C, N, O, F).

  • Refinement : Refine the structure using full-matrix least-squares on F2 with SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation (Self-Validating System) : Validate the final CIF (Crystallographic Information File) using PLATON to mathematically verify the absence of missed symmetry, solvent-accessible voids, or geometric anomalies[6].

Workflow Syn Synthesis of DFMP Core Cry Single-Crystal Growth (EtOH Evaporation) Syn->Cry XRD X-Ray Diffraction (MoKα, 110K) Cry->XRD Ref Structure Solution (SHELXT / PLATON) XRD->Ref Ana SAR & Docking Analysis Ref->Ana

Fig 1. Step-by-step crystallographic workflow for DFMP derivatives.

Quantitative Crystallographic Data

Crystal structure analysis of DFMP derivatives typically reveals a triclinic or monoclinic crystal system (e.g., Space Group P-1 or C2/c)[1][4]. The structural integrity is characterized by specific bond lengths and torsion angles. Notably, the N-C bonds within the pyrazole ring exhibit significant electron delocalization, which impacts the electron density of the attached difluoromethyl group.

Table 1: Representative Crystallographic Parameters for 1-(Difluoromethyl)-1H-pyrazole Derivatives

ParameterTypical Value / RangeStructural Implication
Crystal System Triclinic (P-1) or Monoclinic (C2/c)Dense packing, facilitated by asymmetric H-bonding[1].
N(1)-C(2) Bond Length ~1.336 - 1.346 ÅLonger than a standard C=N double bond (1.27 Å), indicating strong aromatic delocalization[4].
C-F Bond Length ~1.34 - 1.36 ÅHighly polarized, drawing electron density from the adjacent C-H bond.
C−H⋅⋅⋅O Hydrogen Bond ~2.4 - 2.6 Å (Distance)The CHF2​ proton interacts with nearby carbonyl oxygens, forming stable 6-membered intramolecular rings[4].
Torsion Angle ( CHF2​ to Pyrazole) ~110° - 120°Minimizes steric clash between fluorine atoms and adjacent ring substituents.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The crystallographic data directly informs molecular docking studies and biological mechanism elucidation. For instance, in the development of SDH inhibitors for crop protection, the spatial orientation of the 1-(difluoromethyl) group is critical. The crystal structure demonstrates that the CHF2​ group projects deeply into a hydrophobic pocket of the SDH enzyme, while simultaneously acting as a weak hydrogen bond donor to polar residues, leading to pathogen death[1][4].

Similarly, in pharmaceutical applications targeting BACE1 (an aspartyl protease implicated in Alzheimer's disease), the DFMP moiety enhances blood-brain barrier (BBB) penetration due to its lipophilicity. Its specific conformation, confirmed by X-ray crystallography, ensures optimal alignment within the catalytic aspartyl dyad of the enzyme, preventing the cleavage of the amyloid precursor protein (APP)[3][7].

Mechanism DFMP 1-(Difluoromethyl)-1H-pyrazole Hbond Lipophilic H-Bonding (C-H···O) DFMP->Hbond PiPi π-π Stacking (Pyrazole Ring) DFMP->PiPi Target Enzyme Active Site (e.g., SDH or BACE1) Hbond->Target PiPi->Target Inhib Enzyme Inhibition & Target Modulation Target->Inhib

Fig 2. Pharmacological mechanism of DFMP via structural interactions.

References

  • Qiao, L., et al. "Novel trifluoromethylpyrazole acyl urea derivatives: Synthesis, crystal structure, fungicidal activity and docking study.
  • "Crystal structure and molecular docking studies of new pyrazole-4-carboxamides." D-NB.info.
  • "WO2015016206A1 - Heterocyclic compound.
  • "US8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors.
  • Spek, A. L. "Single-Crystal Structure Validation with the Program PLATON." Journal of Applied Crystallography, via Googleapis.
  • "Cas 75-45-6, Chlorodifluoromethane - Synthesis Applic

Sources

Foundational

The Subtle Strength: A Technical Guide to the Electronic Effects of the N-Difluoromethyl Group on Pyrazole Rings

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the nuanced electronic influence of the N-difluoromethyl (N-CHF₂) group on the pyrazole cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the nuanced electronic influence of the N-difluoromethyl (N-CHF₂) group on the pyrazole core. Moving beyond a simple descriptor, we will dissect the underlying principles that govern its effects on reactivity, physicochemical properties, and ultimately, its strategic application in medicinal chemistry and materials science.

Introduction: The Rise of the N-CHF₂ Pyrazole in Modern Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1][2] Among the various fluorinated motifs, the N-CHF₂ group has emerged as a substituent of significant interest, offering a unique balance of electronic and steric properties. When appended to a pyrazole ring—a privileged scaffold in pharmaceuticals and agrochemicals—the N-CHF₂ group imparts a distinct electronic signature that modulates the heterocycle's fundamental characteristics.[3] This guide will elucidate these electronic effects, providing a comprehensive understanding for the rational design of next-generation N-difluoromethylated pyrazole-based compounds.

The Electron-Withdrawing Nature of the N-CHF₂ Group: A Quantitative Perspective

The difluoromethyl group is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms. This inductive effect significantly influences the electron density distribution within the pyrazole ring.

Impact on Basicity: pKa Analysis

A primary indicator of the electronic effect of a substituent is its influence on the basicity of the heterocyclic ring. The introduction of an N-CHF₂ group markedly decreases the basicity of the pyrazole ring compared to its non-fluorinated N-alkyl counterparts. This is quantified by a significant reduction in the pKa of the conjugate acid.

For instance, a comparative study on N-alkyl azoles demonstrated that N-α,α-difluorination can lead to a substantial decrease in pKa.[3] While specific pKa values for a comprehensive set of N-CHF₂ pyrazoles are not extensively tabulated in a single source, the available data for related azoles suggest a pKa reduction of several units compared to N-methyl or N-ethyl analogs. This reduced basicity has profound implications for drug development, influencing factors such as salt formation, off-target interactions with basic receptors, and overall pharmacokinetic profiles.

Substituent (on Pyrazole Nitrogen)Typical pKa Range (Conjugate Acid)Electronic Effect
-H~2.5Reference
-CH₃~2.9Weakly Electron-Donating
-CHF₂ < 0 Strongly Electron-Withdrawing
-CF₃<< 0Very Strongly Electron-Withdrawing

Note: The pKa values are approximate and can vary based on other substituents on the pyrazole ring.

Spectroscopic Evidence: A Window into Electron Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool to probe the electronic environment of the pyrazole ring. The chemical shifts of the ring protons and carbons are sensitive to the electron-withdrawing nature of the N-CHF₂ group.

  • ¹H NMR: Protons on the pyrazole ring of N-CHF₂ substituted pyrazoles typically appear at a lower field (higher ppm) compared to their N-alkyl analogs. This deshielding effect is a direct consequence of the reduced electron density around the ring carbons.

  • ¹³C NMR: Similarly, the carbon atoms of the pyrazole ring in N-CHF₂ derivatives are deshielded and resonate at a lower field. The magnitude of this effect can provide a qualitative measure of the electron withdrawal.

  • ¹⁹F NMR: The fluorine atoms of the N-CHF₂ group itself provide a sensitive probe of the electronic environment. The ¹⁹F chemical shift can be influenced by interactions with the pyrazole ring and any other substituents present.

A Natural Bond Orbital (NBO) analysis of a model N-CHF₂ pyrazole reveals significant charge transfer from the lone pair of the pyridine-like nitrogen to the σ* C-H bond of the difluoromethyl group, as well as from the σ N-N bond to the σ* C-F bonds.[4] This delocalization of electron density further contributes to the overall electron-withdrawing character of the substituent.

Comparative Analysis: The N-CHF₂ Group in Context

To fully appreciate the unique properties of the N-CHF₂ group, it is instructive to compare it with other common N-substituents on the pyrazole ring, namely the N-methyl (-CH₃) and N-trifluoromethyl (-CF₃) groups.

PropertyN-CH₃N-CHF₂ N-CF₃
Electronic Effect Weakly Electron-Donating (Inductive)Strongly Electron-Withdrawing (Inductive) Very Strongly Electron-Withdrawing (Inductive)
Basicity (pKa) HighestIntermediate Lowest
Lipophilicity (logP) LowerIntermediate to High Highest
Metabolic Stability Prone to N-dealkylationGenerally more stable than N-CH₃ [3]Often highly stable
Hydrogen Bond Donor Capacity NoneYes (weak) None

The N-CHF₂ group occupies a unique space, offering a significant electron-withdrawing effect that is less extreme than the -CF₃ group. This allows for a finer tuning of the electronic properties of the pyrazole ring. Furthermore, the presence of a hydrogen atom on the difluoromethyl group introduces the potential for weak hydrogen bonding interactions, a feature absent in both -CH₃ and -CF₃ substituents.[5]

Synthesis of N-Difluoromethylated Pyrazoles: An Experimental Protocol

The synthesis of N-difluoromethylated pyrazoles is now accessible through several established methods. A common and practical approach involves the direct difluoromethylation of N-unsubstituted pyrazoles using a difluorocarbene precursor.

General Protocol for N-Difluoromethylation using Chlorodifluoromethane

This protocol is adapted from a procedure developed for the gram-scale synthesis of N-difluoromethylated pyrazoles.[1]

Diagram of the Synthetic Workflow:

G Pyrazole N-Unsubstituted Pyrazole Reaction Reaction Mixture Pyrazole->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Phase Transfer Catalyst Catalyst->Reaction Solvent Solvent (Dioxane/Water) Solvent->Reaction Reagent Chlorodifluoromethane (ClCF₂H) Reagent->Reaction Bubbling Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation/Chromatography Workup->Purification Product N-Difluoromethylated Pyrazole Purification->Product

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Exploratory

1-(Difluoromethyl)-1H-Pyrazole: A Comprehensive Technical Guide on Synthesis, Isomeric Separation, and Medicinal Chemistry Applications

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, the 1-(difluoromethyl)-1H-pyrazole (N-difluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, the 1-(difluoromethyl)-1H-pyrazole (N-difluoromethyl pyrazole) motif has emerged as a highly privileged building block. By acting as a lipophilic hydrogen bond donor and a robust metabolic shield, the N-CF2H group fundamentally alters the physicochemical and pharmacokinetic profiles of lead compounds. This technical guide provides an in-depth analysis of the mechanistic rationale behind N-difluoromethylation, details scalable synthetic protocols, and reviews recent advances in its application for overcoming metabolic liabilities.

Mechanistic Rationale: Overcoming Metabolic Liabilities

In medicinal chemistry, N-alkylated pyrazoles frequently present significant metabolic liabilities. Cytochrome P450 (CYP450) enzymes, highly expressed in hepatic tissue, rapidly target these N-alkyl groups (e.g., N-methyl) for 1[1]. The process typically involves a hydrogen atom transfer (HAT) followed by oxygen rebound, forming an unstable hemiaminal that collapses into a desmethyl pyrazole, resulting in rapid drug clearance and loss of efficacy[2].

Replacing the metabolically labile N-methyl group with an N-difluoromethyl (-CF2H) group introduces profound steric and electronic shielding. The strong electron-withdrawing nature of the fluorine atoms significantly increases the C-H bond dissociation energy (BDE) of the adjacent carbon, effectively neutralizing the metabolic "soft spot"[1]. Furthermore, the -CF2H group reduces the basicity of the pyrazole ring, modulating the molecule's overall pKa and improving membrane permeability.

A landmark application of this strategy is found in the development of Milvexian, an antithrombotic Factor XIa (FXIa) inhibitor by Bristol Myers Squibb. Early hit compounds containing an N-methyl pyrazole suffered from moderate human liver microsome (HLM) stability (t1/2 = 68 min) due to rapid N-demethylation. The strategic installation of an unusual N-difluoromethyl pyrazole moiety completely prevented CYP-mediated N-dealkylation, securing the necessary pharmacokinetic profile for clinical advancement[1].

G cluster_0 Metabolically Labile (N-CH3) cluster_1 Metabolically Stable (N-CF2H) NMe N-Methyl Pyrazole CYP CYP450 Oxidation NMe->CYP Dealkyl N-Dealkylation (Loss of Activity) CYP->Dealkyl NCF2H N-Difluoromethyl Pyrazole Block Steric & Electronic Shielding NCF2H->Block Stable Prolonged Half-Life (Active Drug) Block->Stable

CYP450-mediated N-dealkylation pathway vs. metabolic evasion via N-difluoromethylation.

Quantitative DMPK Profiling

The substitution of N-methyl with N-fluoroalkyl groups yields quantifiable improvements in Drug Metabolism and Pharmacokinetics (DMPK). The table below synthesizes comparative data demonstrating the impact of fluorination on pyrazole-containing kinase and protease inhibitors[1].

Compound SeriesPyrazole N-SubstituentTarget IC50 / KiHLM Clint (μL/min/mg)Plasma Half-Life (t1/2)Primary Metabolic Route
FXIa Inhibitor (Hit 177) -CH3Ki = 1.8 nMModerate68 min (in vitro)CYP-mediated N-demethylation
Milvexian (Lead) -CF2HSub-nMHighly StableProlonged (in vivo)Evades N-dealkylation
CHK1 Inhibitor (174) -CH3IC50 = 3.57 μM5.6999.5 min (ip)2D6-mediated N-dealkylation
CHK1 Inhibitor (176) -CF3IC50 = 0.80 μM10.1266 min (ip)Blocked N-dealkylation

Synthetic Methodologies and Protocol Standards

Historically, the direct N-difluoromethylation of unsymmetrical pyrazoles has been plagued by poor regioselectivity, yielding inseparable mixtures of 1-(difluoromethyl)-3-substituted and 1-(difluoromethyl)-5-substituted isomers[3]. However, recent advances have established scalable, mild phase-transfer catalysis (PTC) methods utilizing inexpensive reagents like chlorodifluoromethane (Freon 22)[4].

The following protocol details the synthesis and resolution of 1-(difluoromethyl)-3-methyl-1H-pyrazole and its 5-methyl isomer, a foundational workflow for generating functionalized building blocks[5].

Step-by-Step Protocol: Biphasic N-Difluoromethylation

Causality Note: The use of a biphasic system (Dioxane/Aqueous NaOH) with triethylbenzylammonium chloride (TEBAC) is critical. TEBAC facilitates the transfer of hydroxide ions into the organic phase to deprotonate ClCF2H, generating the highly reactive difluorocarbene (:CF2) intermediate in situ without requiring harsh, anhydrous conditions[4].

  • System Initialization: In a reaction vessel, dissolve 10 mol of 3-methyl-1H-pyrazole in 800 mL of 1,4-dioxane. Add 0.03 mol of potassium iodide (KI) as a catalyst and 0.02 mol of TEBAC as the phase-transfer catalyst[5].

  • Thermal Activation: Heat the stirred mixture to 70–75 °C.

  • Carbene Generation: Begin bubbling chlorodifluoromethane (ClCF2H) gas into the solution at a controlled rate (e.g., 1 bubble/minute)[5].

  • Base Introduction: Gradually add 13% aqueous NaOH. Monitor the pH; as the difluorocarbene reacts with the pyrazole, the pH will drop. Continue bubbling and adding base in batches (e.g., 200 g NaOH increments) until the pH stabilizes at 7.0–7.5 (approx. 16 hours total reaction time)[5].

  • Phase Separation & Extraction: Cool the mixture to room temperature, separate the organic layer, and extract the aqueous phase with an appropriate solvent.

  • Isomeric Resolution: The reaction yields a ~1:1 mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole (b.p. 117.3 °C) and 1-(difluoromethyl)-5-methyl-1H-pyrazole (b.p. 118.6 °C). Due to the ultra-close boiling points, separation requires an efficient, high-theoretical-plate fractional distillation column to isolate pure isomers[4].

G Step1 1. Biphasic System Setup Pyrazole + KI + TEBAC in Dioxane Step2 2. Carbene Generation Bubble ClCF2H at 70-75°C Step1->Step2 Step3 3. Base Addition Slow addition of 13% NaOH Step2->Step3 Step4 4. Isomeric Mixture Formation 1-CF2H-3-R & 1-CF2H-5-R Step3->Step4 Step5 5. Fractional Distillation Resolution of close-boiling isomers Step4->Step5

Step-by-step synthetic workflow for the N-difluoromethylation of pyrazoles.

Downstream Functionalization and Recent Advances

Once isolated, the pure 1-(difluoromethyl)-1H-pyrazole isomers serve as versatile bench reagents. The electron-withdrawing nature of the N-CF2H group deactivates the pyrazole ring, requiring optimized conditions for electrophilic aromatic substitution at the C4 position.

  • Halogenation: Bromination is successfully achieved using bromine in acetic acid at elevated temperatures (65–70 °C), yielding 4-bromo-1-(difluoromethyl)-1H-pyrazoles with 80–90% efficiency[4]. Chlorination utilizes N-chlorosuccinimide (NCS) in acetonitrile at 60 °C[4].

  • Cross-Coupling: These 4-halo derivatives are prime substrates for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid expansion of structure-activity relationship (SAR) libraries in drug discovery programs.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL:1

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (NIH) URL:2

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: Arkivoc URL:4

  • (PDF) N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: ResearchGate URL:5

  • (PDF) N-Difluoromethylation of monosubstituted polydentate azoles Source: ResearchGate URL:3

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 1-(Difluoromethyl)-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and process scientists. Content Type: Technical Guide & Experimental Protocol Introduction and Strategic Rationale The incorporation of fluorine into heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process scientists. Content Type: Technical Guide & Experimental Protocol

Introduction and Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. The difluoromethyl group (–CF₂H) is of particular interest as it serves as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, acting as a robust hydrogen-bond donor while significantly enhancing metabolic stability and membrane permeability[1][2].

Historically, the synthesis of N-difluoromethylpyrazoles has been challenged by the need for harsh conditions or the handling of ozone-depleting gaseous reagents[3][4]. As a Senior Application Scientist, I have structured this guide to evaluate two distinct, field-proven methodologies for the synthesis of 1-(difluoromethyl)-1H-pyrazole:

  • The Classical Gas-Liquid Phase-Transfer Catalysis (PTC) Method: Highly scalable and cost-effective, utilizing chlorodifluoromethane (ClCF₂H).

  • The Mild Liquid-Precursor Method: Ideal for small-scale library synthesis, utilizing diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂).

Understanding the mechanistic causality behind these protocols is critical for successful execution and troubleshooting.

Mechanistic Overview & Causality

Both methodologies rely on the in situ generation of a highly reactive difluorocarbene (:CF₂) intermediate.

In the PTC method, a strong aqueous base (e.g., NaOH or KOH) deprotonates the mildly acidic ClCF₂H gas. The resulting carbanion undergoes α-elimination of the chloride ion to yield the difluorocarbene[4]. Because difluorocarbene is rapidly hydrolyzed by water, the reaction must be conducted in a biphasic system using a phase-transfer catalyst (such as tetrabutylammonium bromide, TBAB). The PTC facilitates the transfer of the pyrazolate anion into the organic phase (e.g., dioxane or toluene), where it intercepts the carbene before water can destroy it[4].

In contrast, the liquid precursor BrCF₂PO(OEt)₂ generates the difluorocarbene under much milder conditions without the need for a pressurized gas, making it highly advantageous for bench-scale medicinal chemistry[3].

G Substrate 1H-Pyrazole Carbene Difluorocarbene (:CF2) Intermediate Substrate->Carbene Nucleophilic Attack Reagents Base + Precursor (ClCF2H or BrCF2PO(OEt)2) Reagents->Carbene α-Elimination Product 1-(Difluoromethyl) -1H-pyrazole Carbene->Product Protonation Purification Phase Separation & Distillation Product->Purification

Workflow of N-difluoromethylation via difluorocarbene intermediate generation.

Experimental Protocols

Protocol A: Scalable Gas-Liquid PTC Synthesis

Adapted from established gram-scale procedures utilizing chlorodifluoromethane[4][5].

Self-Validating Principle: The efficiency of this reaction is entirely dependent on the interfacial surface area. Inadequate stirring will result in unreacted starting material, while excessive temperatures will drive the rapid hydrolysis of the carbene, generating unwanted formate salts.

Reagents:

  • 1H-pyrazole (1.0 equiv)

  • Chlorodifluoromethane (ClCF₂H, Freon-22) (Excess, bubbled)

  • 30% Aqueous NaOH or KOH (5.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 equiv)

  • 1,4-Dioxane (Organic phase)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a robust overhead mechanical stirrer (magnetic stirring is insufficient for efficient biphasic mixing at scale), a gas inlet tube submerged below the solvent line, and a dry-ice/acetone condenser to reflux unreacted ClCF₂H.

  • Initialization: Dissolve 1H-pyrazole and TBAB in 1,4-dioxane. Add the 30% aqueous NaOH solution.

  • Thermal Control: Heat the biphasic mixture to 50–60 °C. Caution: Do not exceed 70 °C to prevent excessive base-catalyzed hydrolysis of the solvent and carbene.

  • Gas Introduction: Begin vigorous mechanical stirring (≥ 800 rpm). Slowly bubble ClCF₂H gas into the mixture. Monitor the reaction via TLC or GC-MS. The reaction typically reaches completion within 4–6 hours[4].

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with water to dissolve precipitated salts and extract the aqueous layer 3x with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude liquid via fractional distillation to yield pure 1-(difluoromethyl)-1H-pyrazole.

Protocol B: Mild Liquid-Phase Synthesis

Adapted for safe, bench-top library synthesis[3].

Self-Validating Principle: This protocol avoids gas cylinders, relying on the slow, base-mediated decomposition of BrCF₂PO(OEt)₂. The slow addition of the precursor ensures the carbene is generated at a rate matching the nucleophilic attack, preventing dimerization or side reactions.

Reagents:

  • 1H-pyrazole (1.0 equiv)

  • Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) or KOH (2.0 equiv)

  • Acetonitrile (MeCN) or DMF/Water

Step-by-Step Procedure:

  • Setup: In a standard round-bottom flask, suspend 1H-pyrazole and Cs₂CO₃ in anhydrous MeCN.

  • Addition: Stir the suspension at room temperature for 15 minutes to allow for pre-association of the base and the pyrazole.

  • Carbene Generation: Add BrCF₂PO(OEt)₂ dropwise via syringe over 10 minutes.

  • Reaction: Stir the mixture at room temperature (or mild heating up to 40 °C depending on the solvent system) for 12–16 hours.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the target compound.

Quantitative Data & Method Comparison

To assist in selecting the appropriate methodology for your specific project phase, the following table summarizes the operational parameters of both protocols.

ParameterProtocol A: Gas-Liquid PTC[4]Protocol B: Liquid Precursor[3]
Difluoromethyl Source ClCF₂H (Gas)BrCF₂PO(OEt)₂ (Liquid)
Typical Yield 60% – 80%70% – 85%
Scalability Excellent (Gram to Kilogram)Moderate (Milligram to Gram)
Reaction Temperature 50 °C – 60 °CRoom Temp to 40 °C
Primary Safety Concern Pressurized gas, ozone-depletingToxicity of phosphonate reagents
Cost Efficiency High (Cheap bulk reagents)Low (Expensive precursor)
Ideal Application Process chemistry, scale-upMedicinal chemistry, SAR libraries

References

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)
  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega URL
  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: Arkivoc URL
  • Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition Source: IJSREM URL
  • Source: Thieme Connect (J. Fluorine Chem.)

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for 1-(Difluoromethyl)-1H-pyrazole Derivatives

Introduction and Strategic Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Specifically, the 1-(difluoromethyl)-1H-pyrazole moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Specifically, the 1-(difluoromethyl)-1H-pyrazole motif has emerged as a privileged building block. The N -difluoromethyl ( N -CHF 2​ ) group acts as a lipophilic hydrogen-bond donor, significantly enhancing metabolic stability and membrane permeability compared to its non-fluorinated or trifluoromethylated analogs. This structural motif has proven critical in the design of beta-secretase (BACE1 and BACE2) inhibitors for the treatment of Alzheimer's disease[1] and complex neurological disorders[2],[3].

However, the functionalization of this scaffold via transition-metal-catalyzed cross-coupling presents unique chemical challenges. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 4-bromo-1-(difluoromethyl)-1H-pyrazole[4], detailing the causality behind catalyst selection, base optimization, and reaction conditions.

Mechanistic Insights: The Electronic Impact of the N -CHF 2​ Group

As a Senior Application Scientist, it is vital to understand why standard coupling conditions often fail with this specific substrate. The N -CHF 2​ group is strongly electron-withdrawing. This electronic effect propagates through the pyrazole ring, leading to two distinct phenomena during cross-coupling[5]:

  • Accelerated Oxidative Addition : The electron-deficient nature of the C4 position weakens the C-Br bond, facilitating rapid oxidative addition of the Pd(0) species.

  • Base-Mediated Degradation : The acidic nature of the difluoromethyl proton makes the N -CHF 2​ group highly susceptible to cleavage or degradation in the presence of strong bases (e.g., KOtBu, NaOtBu). Furthermore, the electron-deficient Pd(II) intermediate is prone to protodeboronation if the transmetallation step is slow.

Causality in Experimental Design : To counteract these issues, protocols must utilize highly active, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to accelerate transmetallation and reductive elimination. Simultaneously, mild, non-nucleophilic bases (e.g., K 3​ PO 4​ , Cs 2​ CO 3​ ) must be employed to preserve the integrity of the difluoromethyl moiety.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by N-CHF2) Pd0->OxAdd 4-Br-1-(CHF2)-pyrazole PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetallation (Mild Base Assisted) PdII->TransMet Ar'-B(OH)2, K3PO4 PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(Difluoromethyl)-4-aryl-1H-pyrazole Coupled Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the electronic impact of the N-CHF2 group.

Quantitative Data Presentation: Reaction Optimization

To establish a self-validating system, we present the optimization matrix for the Suzuki-Miyaura coupling of 4-bromo-1-(difluoromethyl)-1H-pyrazole with phenylboronic acid. The data clearly demonstrates the necessity of balancing catalyst activity with base strength.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ (5%)Na 2​ CO 3​ (2.0)Toluene/H 2​ O9045Slow transmetallation; protodeboronation observed.
2Pd(dppf)Cl 2​ (5%)K 3​ PO 4​ (2.0)1,4-Dioxane/H 2​ O10072Improved yield; trace homocoupling.
3XPhos Pd G2 (2%) K 3​ PO 4​ (2.0) THF/H 2​ O 80 91 Optimal conversion; intact N -CHF 2​ group.
4XPhos Pd G2 (2%)KOtBu (2.0)THF8015Severe degradation of the N -CHF 2​ moiety.

Table 2: Substrate Scope for Buchwald-Hartwig Amination Using optimized mild conditions to prevent base-mediated cleavage.

Amine PartnerCatalyst SystemBaseSolventYield (%)
MorpholineRuPhos Pd G3 / RuPhosCs 2​ CO 3​ 1,4-Dioxane88
Piperazine (Boc-protected)RuPhos Pd G3 / RuPhosCs 2​ CO 3​ 1,4-Dioxane85
AnilineBrettPhos Pd G3 / BrettPhosLiHMDSToluene76

Experimental Protocols

The following methodologies are designed for high reproducibility, utilizing pre-formed palladacycle precatalysts (Buchwald G2/G3 generation) to ensure precise 1:1 ligand-to-palladium ratios, eliminating the inconsistencies of in situ catalyst generation.

Workflow Prep Reagent Prep (Glovebox/Schlenk) Mix Catalyst & Base Loading Prep->Mix React Thermal Heating (80°C, 12h) Mix->React Workup Aqueous Workup & Extraction React->Workup Purify Flash Chromatography Workup->Purify

Step-by-step experimental workflow for high-throughput cross-coupling optimization.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective : Synthesis of 1-(difluoromethyl)-4-aryl-1H-pyrazole derivatives.

Step-by-Step Methodology :

  • Preparation : Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading : Add 4-bromo-1-(difluoromethyl)-1H-pyrazole (1.0 mmol, 197 mg)[4], the corresponding arylboronic acid (1.2 mmol), and anhydrous K 3​ PO 4​ (2.0 mmol, 424 mg).

  • Catalyst Addition : Add XPhos Pd G2 precatalyst (0.02 mmol, 15.7 mg, 2 mol%). Expert Insight: The G2 precatalyst rapidly activates under mildly basic conditions to form the active Pd(0) species, bypassing the need for strong reductants that could trigger side reactions.

  • Solvent Addition : Degas a mixture of THF/H 2​ O (4:1 v/v, 5 mL) by sparging with argon for 15 minutes. Add the solvent mixture to the vial.

  • Reaction : Seal the vial with a PTFE-lined cap. Stir the biphasic mixture vigorously at 80 °C for 12 hours.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) followed by brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

Protocol B: Buchwald-Hartwig Amination

Objective : C-N bond formation to yield 4-amino-1-(difluoromethyl)-1H-pyrazole derivatives.

Step-by-Step Methodology :

  • Preparation : Inside an argon-filled glovebox, charge a 10 mL Schlenk tube with 4-bromo-1-(difluoromethyl)-1H-pyrazole (1.0 mmol, 197 mg).

  • Reagent Loading : Add the secondary amine (e.g., morpholine, 1.2 mmol) and finely milled anhydrous Cs 2​ CO 3​ (2.0 mmol, 651 mg). Expert Insight: Cs 2​ CO 3​ is selected over NaOtBu to prevent base-catalyzed elimination of the difluoromethyl group, preserving the structural integrity of the pyrazole.

  • Catalyst Addition : Add RuPhos Pd G3 (0.02 mmol, 16.7 mg, 2 mol%) and RuPhos ligand (0.02 mmol, 9.3 mg, 2 mol%).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (4 mL).

  • Reaction : Seal the tube, remove from the glovebox, and heat at 85 °C in a pre-heated oil bath for 16 hours.

  • Workup & Purification : Filter the cooled reaction mixture through a short pad of Celite, eluting with dichloromethane (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

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Method

Application Note: The Role and Synthesis of 1-(Difluoromethyl)-1H-Pyrazole in Modern Drug Discovery

Introduction: The Strategic Value of the Difluoromethyl Group In contemporary medicinal chemistry, the 1-(difluoromethyl)-1H-pyrazole scaffold has emerged as a privileged building block. While the fully fluorinated trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In contemporary medicinal chemistry, the 1-(difluoromethyl)-1H-pyrazole scaffold has emerged as a privileged building block. While the fully fluorinated trifluoromethyl ( −CF3​ ) group is heavily utilized for its robust electron-withdrawing properties and metabolic stability, the difluoromethyl ( −CF2​H ) group offers a more nuanced pharmacological profile. Because it is weakly acidic, the −CF2​H proton acts as a highly effective lipophilic hydrogen bond donor. This dual character—enhancing lipophilicity while maintaining hydrogen-bonding capability—allows the moiety to engage deeply within the hydrophobic pockets of target proteins, significantly improving both binding affinity and selectivity (1)[1].

Mechanistic Insights: Overcoming DMPK Liabilities

Unsubstituted pyrazoles are ubiquitous in bioactive compounds but frequently suffer from poor Drug Metabolism and Pharmacokinetics (DMPK). They are highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically via N-dealkylation or direct ring oxidation.

The N-difluoromethylation of the pyrazole core solves these liabilities through two primary mechanisms:

  • Metabolic Shielding via HOMO Lowering : The strong electron-withdrawing nature of the fluorine atoms depletes the π -electron density of the pyrazole ring. This lowers the energy of the highest occupied molecular orbital (HOMO), which drastically reduces the rate of electrophilic attack by CYP enzymes (e.g., the reactive FeO3+ species) (2)[2].

  • Steric and Electronic Blockade : The −CF2​H group sterically hinders access to the nitrogen atom while its strong C-F bonds resist the oxidative cleavage that typically leads to N-dealkylation in standard N-alkyl pyrazoles (2)[2].

G cluster_0 Structural Modification P 1H-Pyrazole Core F Difluoromethyl (-CF2H) P->F N-alkylation H Lipophilic H-Bond Donor F->H E Electron Withdrawal F->E S Steric Shielding F->S T Enhanced Target Affinity H->T M Metabolic Stability (CYP450) E->M S->M B Improved Bioavailability T->B M->B

Logical flow of N-difluoromethylation effects on pyrazole DMPK and pharmacodynamics.

Applications in Drug Discovery

The strategic advantages of the 1-(difluoromethyl)-1H-pyrazole motif have led to its rapid adoption across multiple therapeutic and agrochemical domains:

  • Kinase Inhibitors (Autoimmune Diseases) : In the optimization of selective TYK2/JAK1 inhibitors, the incorporation of the N-difluoromethyl pyrazole core (e.g., in Compound C-48) yielded highly potent inhibition ( IC50​=6 nM for TYK2). Crucially, this modification provided exceptional metabolic stability, allowing the compound to outperform traditional therapies like tofacitinib in acute ulcerative colitis models (3)[3].

  • Antithrombotic Agents : The development of factor XIa (FXIa) inhibitors, such as milvexian, relied heavily on an unusual N-difluoromethyl pyrazole moiety. This specific substitution completely prevented CYP-mediated N-dealkylation, extending the drug's half-life while maintaining a sub-nanomolar target affinity ( Ki​=1.8 nM) (2)[2].

  • Agrochemicals and Antifungals : The motif is a cornerstone in the design of succinate dehydrogenase inhibitor (SDHI) fungicides. Acyl thiourea derivatives containing the difluoromethyl pyrazole moiety exhibit potent in vivo fungicidal activity against resistant pathogens like Botrytis cinerea (4)[4].

Quantitative Data Summary: Fluorinated vs. Non-Fluorinated Pyrazoles
Property / Metric1H-Pyrazole Core1-(Difluoromethyl)-1H-Pyrazole CoreCausality / Mechanism
Metabolic Half-Life ( t1/2​ ) Low (< 30 min)High (> 120 min)Electron withdrawal lowers HOMO energy, resisting CYP450 oxidation (2)[2].
Target Affinity ( IC50​ ) Moderate ( μ M range)Potent (nM range) −CF2​H acts as a lipophilic H-bond donor in hydrophobic pockets (1)[1].
Lipophilicity (LogP) LowerHigherFluorine incorporation increases overall lipophilicity, aiding cellular permeability.
N-Dealkylation Vulnerability HighNegligible −CF2​H sterically and electronically blocks N-dealkylation pathways (2)[2].

Experimental Protocols

To effectively leverage this building block, robust and scalable synthetic protocols are required. Below is a self-validating methodology for the direct N-difluoromethylation of pyrazoles, optimized for gram-scale synthesis using commercially available reagents.

Protocol A: Scalable N-Difluoromethylation of 3(5)-Methylpyrazole

This protocol utilizes chlorodifluoromethane ( ClCF2​H ), an inexpensive and easily handled gas, under mild biphasic conditions. The addition of a phase-transfer catalyst (PTC) is the critical causal factor that ensures the efficient shuttling of the generated difluorocarbene into the organic phase to react with the pyrazole nitrogen (3)[3].

Materials & Reagents:

  • 3(5)-methylpyrazole (1.0 equiv)

  • Chlorodifluoromethane ( ClCF2​H ) gas

  • Sodium hydroxide (NaOH, 30% aqueous solution)

  • 1,4-Dioxane (solvent)

  • Tetrabutylammonium bromide (TBAB, 0.1 equiv) as Phase-Transfer Catalyst

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a gas inlet, magnetic stirrer, and reflux condenser, dissolve 3(5)-methylpyrazole (100 mmol) in 50 mL of 1,4-dioxane.

  • Base and Catalyst Addition : Add 50 mL of 30% aqueous NaOH solution to the mixture, followed by the addition of TBAB (10 mmol). Stir vigorously to ensure proper mixing of the biphasic system.

  • Carbene Generation & Difluoromethylation : Heat the reaction mixture to 60 °C. Slowly bubble ClCF2​H gas through the vigorously stirred mixture.

    • Causality: The strong aqueous base deprotonates ClCF2​H to generate the highly reactive difluorocarbene ( :CF2​ ) intermediate. TBAB facilitates the transfer of this intermediate into the dioxane phase, where it undergoes a rapid nucleophilic attack by the pyrazole nitrogen (5)[5].

  • Monitoring : Monitor the reaction via TLC or LC-MS until the starting material is fully consumed (typically 4-6 hours).

  • Quenching and Extraction : Cool the mixture to 0 °C and pour it over 400 g of crushed ice. Extract the resulting slurry with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Isomer Separation : The reaction yields two isomers: 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. Due to their nearly identical boiling points, separate the isomers using a high-efficiency fractional distillation column under reduced pressure (3)[3].

Self-Validation Step: Confirm the regiochemistry and successful incorporation of the −CF2​H group using NMR spectroscopy. A successful synthesis will yield a 19F NMR spectrum showing a characteristic doublet around δ=−94.4 ppm ( 2JF−H​≈60.0 Hz). The corresponding 1H NMR spectrum must show a triplet for the CHF2​ proton around δ=7.88 ppm (3)[3].

Workflow S1 Step 1: Substrate Preparation 3(5)-methylpyrazole + Dioxane S2 Step 2: Base & PTC Addition Add NaOH (aq) and TBAB Catalyst S1->S2 S3 Step 3: Difluoromethylation Bubble ClCF2H Gas S2->S3 Heat to 60°C S4 Step 4: Phase Separation Extract with Ethyl Acetate S3->S4 Cool to 0°C & Quench S5 Step 5: Isomer Separation Fractional Distillation S4->S5 Vacuum concentration

Step-by-step workflow for the scalable N-difluoromethylation of pyrazoles.

Protocol B: Alternative Mild Procedure for Base-Sensitive Substrates

For highly functionalized or base-sensitive pyrazole derivatives, the harsh aqueous NaOH conditions in Protocol A may lead to degradation. An alternative scalable method utilizes CHClF2​ , NaH, and a NaI/18-crown-6 additive system in DMF.

  • Causality: The addition of NaI and 18-crown-6 significantly enhances the nucleophilicity of the pyrazole anion and stabilizes the transition state, allowing the reaction to proceed efficiently at just 40 °C. This mitigates the severe thermal hazards associated with heating NaH in DMF on a large scale, improving both the safety profile and substrate compatibility (6)[6].

Conclusion

The 1-(difluoromethyl)-1H-pyrazole scaffold is a transformative asset in the medicinal chemist's toolkit. By acting as a lipophilic hydrogen bond donor and providing profound metabolic shielding, it resolves critical DMPK liabilities associated with traditional nitrogen-rich heterocycles. The protocols detailed herein provide a reliable, scalable foundation for synthesizing these functionalized pyrazoles, enabling drug discovery professionals to rapidly access and optimize novel therapeutic candidates.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles ACS Omega URL:[Link]

  • Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition International Journal of Scientific Research in Engineering and Management (IJSREM) URL:[Link]

  • Synthesis of Difluoromethylated Pyrazoles by the[3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and biological activity of acyl thiourea containing difluoromethyl pyrazole motif Phosphorus, Sulfur, and Silicon and the Related Elements URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC - National Institutes of Health URL:[Link]

Sources

Application

Application Note: 1-(Difluoromethyl)-1H-pyrazole as a Lipophilic Bioisostere in Drug Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, synthetic methodologies, and physicochemical profiling of the difluoromethyl ( CF2​H ) group.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, synthetic methodologies, and physicochemical profiling of the difluoromethyl ( CF2​H ) group.

Introduction & Rationale

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical development. While the trifluoromethyl ( −CF3​ ) group is widely used to drastically increase lipophilicity and metabolic stability, it often results in excessively hydrophobic "brick dust" molecules with poor aqueous solubility.

Enter the difluoromethyl ( −CF2​H ) group . Recent physicochemical profiling has redefined the CF2​H moiety not just as a lipophilic appendage, but as a "lipophilic hydrogen bond donor" [1]. When attached to the N1 position of a pyrazole core—a ubiquitous scaffold in kinase inhibitors and succinate dehydrogenase inhibitors (SDHIs)—the resulting 1-(difluoromethyl)-1H-pyrazole acts as an exceptional bioisostere for amides, thiols, and phenyl rings[2].

Mechanistic Insights: The Causality of CF2​H Selection
  • Hydrogen Bond Acidity: Unlike −CF3​ or −CH3​ , the −CF2​H group possesses a polarized C-H bond due to the electron-withdrawing nature of the adjacent fluorine atoms. Abraham’s solute 1H NMR analysis demonstrates that the hydrogen bond acidity parameter ( A ) of CF2​H ranges from 0.085 to 0.126, placing its donor capacity on par with anilines and thiophenols[1].

  • Tuned Lipophilicity: While −CF3​ dramatically spikes lipophilicity, −CF2​H only moderately increases it. The experimental ΔlogP (water–octanol) between −CF2​H and −CH3​ spans a highly manageable −0.1 to +0.4 [1].

  • Metabolic Shielding: N-methyl pyrazoles are notoriously susceptible to CYP450-mediated N-dealkylation. The strong inductive effect of the fluorine atoms in −CF2​H deactivates the carbon center toward hydrogen atom transfer (HAT), effectively shutting down this metabolic liability while maintaining a similar steric profile.

Metabolic_Pathway N_CH3 N-Methyl Pyrazole (Metabolically Labile) CYP CYP450 Oxidation N_CH3->CYP N_CF2H N-Difluoromethyl Pyrazole (Metabolically Stable) N_CF2H->CYP Metabolite N-Dealkylation / Hydroxylation (Rapid Clearance) CYP->Metabolite Stable Steric & Electronic Shielding (Prolonged Half-life) CYP->Stable

Caption: CYP450 metabolic stability of N-difluoromethyl pyrazoles vs. N-methyl pyrazoles.

Quantitative Data Presentation

To logically justify the bioisosteric replacement of a methyl or trifluoromethyl group with a difluoromethyl group, compare the physicochemical parameters summarized in Table 1.

Table 1: Comparative Physicochemical Properties of Pyrazole N-Substituents

N-SubstituentRelative Lipophilicity ( ΔlogP vs CH3​ )H-Bond Donor Acidity ( A )Steric Volume ( A3 )CYP450 Metabolic Stability
−CH3​ Baseline (0.0)None (0.00)~ 16.8Low (Prone to N-dealkylation)
−CF2​H −0.1 to +0.4 [1]Moderate (0.085–0.126)[1]~ 21.5High (Deactivated C-H bond)
−CF3​ +0.8 to +1.2 None (0.00)~ 26.0Very High
−Phenyl +1.5 to +2.0 None (0.00)~ 45.0Moderate (Aromatic oxidation)

Workflow: Bioisosteric Replacement Strategy

The integration of 1-(difluoromethyl)-1H-pyrazole into a drug discovery pipeline follows a structured logic. For example, in the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides, replacing a traditional amide moiety with a difluoromethyl-pyrazole β -ketonitrile resulted in remarkable in vitro activity against S. sclerotiorum ( EC50​=0.165μg/mL )[2].

Bioisosteric_Workflow A Lead Identification (e.g., Phenyl or Amide core) B Bioisosteric Replacement Introduce 1-(difluoromethyl)-1H-pyrazole A->B Structural modification C Physicochemical Profiling (LogD, H-bond acidity) B->C D Metabolic Stability Assay (CYP450 clearance) B->D E Lead Optimization Enhanced SDHI or Kinase Inhibitor C->E Validated Lipophilicity D->E Improved Half-life

Caption: Workflow for integrating 1-(difluoromethyl)-1H-pyrazole in lead optimization.

Experimental Protocols

Protocol 1: Scalable N-Difluoromethylation of Pyrazoles under Mild Conditions

Historically, N-difluoromethylation required harsh conditions (NaH in DMF at 80–100 °C), which posed severe thermal degradation and safety risks at scale. This protocol utilizes a catalytic additive strategy to drive the reaction at a mild 40 °C[3].

Causality of Reagents:

  • Chlorodifluoromethane ( CHClF2​ ): Acts as the difluorocarbene precursor.

  • NaI & 18-crown-6: The crown ether sequesters the Na+ ion, generating a highly "naked" and nucleophilic pyrazolate anion. The iodide acts as a nucleophilic catalyst, intercepting the transient difluorocarbene to form a more reactive intermediate, allowing the reaction to proceed at 40 °C[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged reaction vessel, dissolve the target 1H-pyrazole derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Catalyst Addition: Add Sodium Iodide (NaI, 0.2 equiv) and 18-crown-6 ether (0.1 equiv) to the mixture.

  • Carbene Generation & Trapping: Attach a balloon filled with CHClF2​ gas. Warm the reaction to 40 °C and stir vigorously for 12–16 hours under the CHClF2​ atmosphere.

  • Quenching & Extraction: Cool to room temperature. Slowly quench with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Self-Validation (QC): Confirm the product via 19F NMR. A successful N-difluoromethylation will yield a characteristic doublet around -95.0 ppm with a large coupling constant ( 2JH−F​≈59 Hz ) corresponding to the CF2​H proton.

Protocol 2: Shake-Flask HPLC Determination of logD7.4​

To validate the lipophilicity modulation of the bioisosteric replacement, logD at physiological pH must be accurately measured.

Causality of Design: Using pH 7.4 phosphate buffer ensures the measurement reflects the ionization state of the molecule in systemic circulation. HPLC quantification of both phases ensures a closed mass-balance system, validating that the compound did not precipitate at the interface.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve the 1-(difluoromethyl)-1H-pyrazole derivative in the saturated 1-octanol to achieve a 1 mM stock solution.

  • Partitioning: In a glass vial, combine 1 mL of the stock solution with 1 mL of the saturated pH 7.4 buffer.

  • Equilibration: Shake the vial mechanically at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Analyze both layers using Reverse-Phase HPLC (UV or MS detection).

  • Self-Validation (QC): Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​) must equal the initial mass added ±5% . If mass balance fails, interfacial aggregation has occurred, and the assay must be repeated at a lower concentration. Calculate logD7.4​=log10​(Coct​/Caq​) .

References

  • Zhou, C., et al. "Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy." Journal of Agricultural and Food Chemistry, 2023.

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

  • Hong, Z., et al. "A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives." Journal of Fluorine Chemistry, 2020.

Sources

Method

Application Note: Synthesis and Integration of 1-(Difluoromethyl)-1H-pyrazole Derivatives in Agricultural Fungicides

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Focus: Succinate Dehydrogenase Inhibitors (SDHIs) and Fluorinated Heterocyclic Building Blocks Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Focus: Succinate Dehydrogenase Inhibitors (SDHIs) and Fluorinated Heterocyclic Building Blocks

Introduction & Mechanistic Rationale

Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern agricultural fungicides, providing broad-spectrum control against devastating phytopathogens. While traditional SDHI scaffolds (such as fluxapyroxad and bixafen) heavily utilize a 3-(difluoromethyl)-1-methyl-1H-pyrazole core, emerging agrochemical research has pivoted toward the unique physicochemical profile of 1-(difluoromethyl)-1H-pyrazole derivatives[1].

Shifting the difluoromethyl group to the nitrogen atom (N1) fundamentally alters the molecule's interaction with biological targets. The N−CF2​H moiety acts as a highly lipophilic hydrogen-bond donor. This dual character enhances transmembrane penetration into fungal cells while providing superior metabolic stability against oxidative degradation compared to non-fluorinated analogs[2].

When integrated into carboxamide or carbohydrazide frameworks, the 1-(difluoromethyl)-1H-pyrazole core acts as a potent bioisostere. It competitively binds to the ubiquinone-binding site of the fungal mitochondrial Complex II, effectively halting the electron transport chain and leading to fungal cell death[1].

Mechanistic Pathway of N-Difluoromethyl SDHIs

SDHI_Pathway A 1-(Difluoromethyl)-1H-pyrazole Fungicide Candidate B Fungal Cell Membrane Penetration A->B Enhanced Lipophilicity C Mitochondrial Complex II (Succinate Dehydrogenase) B->C Target Localization D Ubiquinone Binding Site (H-Bonding via N-CF2H) C->D Competitive Binding E Inhibition of Electron Transport Chain D->E Blockade of Respiration F Fungal Cell Death (Pathogen Eradication) E->F ATP Depletion

Mechanism of action of N-difluoromethyl pyrazole SDHI fungicides in fungal mitochondria.

Synthesis Strategies & Quantitative Data

The synthesis of the central building block, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1174305-81-7)[3], requires regioselective N-difluoromethylation.

Historically, this transformation was achieved by bubbling chlorodifluoromethane (Freon 22) gas into a highly heated ( 130−140∘C ) solution of ethyl 1H-pyrazole-4-carboxylate in DMF[4]. However, this method is hampered by the need for pressurized equipment and often yields suboptimal conversion rates (approx. 41%)[4].

Modern, self-validating protocols utilize sodium 2-chloro-2,2-difluoroacetate as a bench-stable, solid difluorocarbene source[5]. Under controlled thermal decomposition, this reagent provides excellent yields and scalability[6].

Table 1: Optimization of N-Difluoromethylation Conditions
ReagentBaseSolventTemp ( ∘C )Yield (%)Mechanistic Notes
ClCF2​H (gas) K2​CO3​ DMF13041Requires continuous gas sparging; competing hydrolysis limits yield[4].
ClCF2​H (gas)NaOH (aq) / PTCDioxane7560Phase-transfer catalyst (PTC) improves gas-liquid interface interaction[6].
ClCF2​CO2​Na (solid) Cs2​CO3​ DMF 120 85 Optimal. Solid reagent allows precise stoichiometric control[5].

Experimental Workflows & Protocols

The following protocols outline the optimized, step-by-step synthesis of the 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold from commercially available precursors.

Synthetic Workflow Diagram

Synthesis_Workflow N1 Ethyl 1H-pyrazole-4-carboxylate (Starting Material) N2 Difluoromethylation (ClCF2CO2Na, Cs2CO3, DMF) N1->N2 N3 Ethyl 1-(difluoromethyl)-1H- pyrazole-4-carboxylate N2->N3 N-Alkylation via Carbene N4 Saponification (NaOH, THF/H2O) N3->N4 N5 1-(Difluoromethyl)-1H- pyrazole-4-carboxylic acid N4->N5 Acidic Precipitation N6 Amidation / Derivatization (SOCl2, Substituted Amines) N5->N6 N7 Novel SDHI Fungicide Candidates N6->N7 Target Scaffold Assembly

Step-by-step synthetic workflow for 1-(difluoromethyl)-1H-pyrazole-based fungicides.

Protocol A: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Rationale: Cesium carbonate ( Cs2​CO3​ ) is explicitly selected over potassium or sodium bases because the larger cesium cation generates a more solvent-separated and highly nucleophilic pyrazolate ion pair, accelerating the capture of the transient difluorocarbene[5].

  • Preparation: In an oven-dried, round-bottom flask purged with argon, suspend ethyl 1H-pyrazole-4-carboxylate (1.0 equiv, 50.0 mmol) and anhydrous Cs2​CO3​ (2.0 equiv, 100.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Activation: Heat the suspension to 120∘C and stir vigorously for 15 minutes. This pre-heating step ensures the complete deprotonation of the pyrazole N-H bond.

  • Reagent Addition (Critical Step): Add solid sodium 2-chloro-2,2-difluoroacetate (2.0 equiv, 100.0 mmol) in 10 equal portions over a period of 30 minutes[5].

    • Causality Note: Portion-wise addition is mandatory. Rapid addition leads to runaway thermal decarboxylation, causing the difluorocarbene to dimerize into tetrafluoroethylene gas rather than reacting with the pyrazolate, which drastically lowers the yield.

  • Reaction Completion: Continue heating at 120∘C for an additional 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude oil via silica gel chromatography to afford the pure ester as a colorless oil.

Protocol B: Hydrolysis to 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Rationale: The resulting carboxylic acid is highly polar but exhibits poor solubility in highly acidic aqueous environments, making pH-driven precipitation a self-validating isolation method.

  • Saponification: Dissolve the purified ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous NaOH.

  • Heating: Stir the biphasic mixture at 60∘C for 3–4 hours. Monitor by TLC to confirm the disappearance of the ester.

  • Solvent Removal: Evaporate the THF under reduced pressure. Extract the remaining basic aqueous layer once with diethyl ether to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0∘C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0.

    • Observation: A dense, white crystalline solid will precipitate immediately upon reaching the target pH.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold water, and dry under high vacuum at 45∘C overnight to yield pure 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid[3].

Protocol C: Derivatization into SDHI Fungicides
  • Acyl Chloride Formation: Suspend the carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by the slow addition of oxalyl chloride (1.2 equiv) at 0∘C . Stir at room temperature for 2 hours until gas evolution ceases, then concentrate to yield the crude acyl chloride.

  • Amidation: Dissolve the acyl chloride in DCM and add it dropwise to a solution containing the target aniline (e.g., a fluorinated biphenylamine) and triethylamine (2.0 equiv) at 0∘C .

  • Final Isolation: Stir for 4 hours, wash with 1M HCl and brine, dry, and purify via recrystallization to yield the final fungicidal candidate.

References[1] EvitaChem. "Buy 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide (EVT-11041274)". Verified URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIbXDJZlq8z1jpcf-juf3W01fvAYStAkCZtZFQUO21IO0jIsUiWifCzmW1VITnQXIWhReC8-ncZAYWFlGh1gJTlMEkGR4t9CmoQ3S0J5SEQ-G9d6irF-BGz9ZfH1_YGeNQnEy0_I5bRE8=[4] Google Patents. "US7833939B2 - Herbicide compositions". Verified URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJTBj0rT0wTouIqbSwIrxWSeujvvBXgw24JZaO7ZMwKrZ9vix3OO2LVIjIQYAizvGNprZi_Qf5QDE9xrUBKFDPoIOAVnk7Kg0D-uTIBELT-kvQKKXDASVY7Ja2laviCREJL2Ue80wkk_oS-Q==[2] EvitaChem. "Mechanism of Action: 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide". Verified URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi_5Z-Zds8TGRPDOtYaab4T26-6O_brLLNBBFc9AA85HgX8DzWl9_kvObTePxbWzfskSti--VnPlWanNTHSbYX8LVsnBDuTO_htJF3EGbGSoI47HamCGND-9K3UmNdwfDkXrdfIoLkbQ==[5] ChemicalBook. "N-difluoroMenthyl-4-nitropyrazole | 956477-64-8". Verified URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECHdaEL06KCD_AmNUeIdc-XkC_XMdHLQk3RK-Utx4z2KlEPdLu2OkkvRAzkYa7OUxN5KcbB8rO2bYeTp8byVthp9kyXl55VVL35aPe9bZVYVEY3dwjMQ-JKfUiHFtFk7sHc2-vhgLwS3nWZAGl61kmuFtj1z3K4109viCH8Jwy1g==[3] CymitQuimica. "1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | CAS: 1174305-81-7". Verified URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50-Y-LL8Z1STQTgqUEjYPHq2WVxcNjh3TpqfsjXCtpxMmS3w6cTlLga6IsjTy9IB37M0eSqg7RWUV83_XgFGYCrMQgQh8Pzm8jx14Mi6rOnKX7Ww8Uua5gNaKu0NyNzw2jDae[6] Arkivoc. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks". Verified URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx8tOmkFjCr_5Fl7urXJnij_O1earzbR9V1ei3SKpQi3cNcUP9rvIMkdGhgflf5GTzMhw5j8siSjDHin_07TrYUqtQm6A4-hiprIuJxiBwctXbi1pMqEeqtqDmKLYGMXDVW_U=

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of the 1-(Difluoromethyl)-1H-pyrazole Moiety into Active Pharmaceutical Ingredients

Abstract: The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability, modulate physicochemical properties, and improve overall phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic profiles.[1] Among the array of fluorinated motifs, the difluoromethyl (CHF₂) group, particularly when appended to a privileged heterocyclic scaffold like pyrazole, offers a unique combination of properties. This guide provides an in-depth exploration of the 1-(difluoromethyl)-1H-pyrazole moiety, detailing its strategic value, synthetic incorporation, and impact on drug design for researchers, scientists, and drug development professionals.

The Strategic Value of the 1-(Difluoromethyl)-1H-pyrazole Moiety

The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory celecoxib and the vasodilator sildenafil.[2][3][4] Its value lies in its stable aromatic nature, ability to engage in various non-covalent interactions, and synthetic tractability.[4]

When the N1 position of the pyrazole is substituted with a difluoromethyl group, the resulting moiety confers a highly desirable set of attributes to a parent molecule:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CHF₂ group exceptionally resistant to oxidative metabolism by enzymes like cytochrome P450.[5] This is a significant advantage over metabolically labile groups such as methyl or benzylic protons.

  • Lipophilicity Modulation: The CHF₂ group increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[5][6] This property is critical for oral bioavailability and target engagement.

  • Bioisosterism and Target Engagement: The difluoromethyl group serves as an effective bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[6][7][8] Crucially, unlike its trifluoromethyl (-CF₃) counterpart, the proton on the CHF₂ group can act as a hydrogen bond donor, mimicking the interactions of a hydroxyl group with a protein target while offering superior metabolic stability.[6][9]

Synthetic Strategies for Incorporation

The introduction of the 1-(difluoromethyl)-1H-pyrazole moiety can be achieved through several distinct synthetic strategies, each with its own advantages depending on the target molecule and stage of the drug discovery process.

Strategy A: De Novo Ring Construction via [3+2] Cycloaddition

This approach builds the heterocyclic ring from acyclic precursors, making it ideal for creating novel scaffolds. A highly efficient method involves the regioselective [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes (e.g., ynones, alkynoates).[10][11][12] This strategy provides direct access to highly functionalized difluoromethyl-substituted pyrazoles in good to excellent yields.[11]

View Detailed Protocol: [3+2] Cycloaddition for (3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-yl)(phenyl)methanone

Protocol: Synthesis of (3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-yl)(phenyl)methanone [10]

  • Objective: To synthesize a functionalized 3-(difluoromethyl)pyrazole via [3+2] cycloaddition.

  • Materials:

    • Difluoroacetohydrazonoyl bromide (1.2 equiv.)

    • 1-phenyl-2-propyn-1-one (1.0 equiv.)

    • Triethylamine (Et₃N) (2.0 equiv.)

    • Acetonitrile (CH₃CN) as solvent

  • Procedure:

    • To a solution of 1-phenyl-2-propyn-1-one (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add triethylamine (2.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add difluoroacetohydrazonoyl bromide (1.2 mmol) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

  • Quality Control & Validation:

    • ¹H NMR: Expect a characteristic triplet for the CHF₂ proton around δ 6.83 ppm with a J-coupling (H-F) of approximately 54.8 Hz.[10]

    • ¹⁹F NMR: Expect a characteristic doublet around δ -112.47 ppm with a J-coupling (F-H) of approximately 54.5 Hz.[10]

    • Mass Spectrometry (HRMS): Confirm the exact mass of the product. For C₁₇H₁₂F₂N₂O, the calculated m/z for [M+Na]⁺ is 321.0810.[10]

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_process Work-up & Purification start1 Difluoroacetohydrazonoyl Bromide reaction [3+2] Cycloaddition start1->reaction start2 1-phenyl-2-propyn-1-one (Ynone) start2->reaction cond1 Triethylamine (Base) cond1->reaction cond2 Acetonitrile (Solvent) cond2->reaction cond3 Heat (80 °C) cond3->reaction workup Solvent Removal reaction->workup purify Silica Gel Chromatography workup->purify product Functionalized 3-(Difluoromethyl)pyrazole purify->product

Workflow for De Novo Synthesis via [3+2] Cycloaddition.
Strategy B: Late-Stage N-Difluoromethylation of Pyrazoles

For drug development programs where a complex pyrazole-containing scaffold already exists, late-stage functionalization is a powerful tool. This involves the direct N-difluoromethylation of a pyrazole nitrogen. A common and cost-effective method uses chlorodifluoromethane (ClCF₂H) under phase-transfer catalysis conditions.[2][13][14] A key consideration is the potential for forming regioisomers if the pyrazole is unsymmetrical, which may require careful optimization and separation.[4][13]

View Detailed Protocol: N-Difluoromethylation of 3(5)-Methylpyrazole

Protocol: Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole and 1-(Difluoromethyl)-5-methyl-1H-pyrazole [13]

  • Objective: To perform late-stage N-difluoromethylation on a pre-existing pyrazole ring.

  • Materials:

    • 3(5)-Methylpyrazole (1.0 equiv.)

    • Chlorodifluoromethane (ClCF₂H, Freon 22 gas)

    • Sodium hydroxide (NaOH) solution (e.g., 13%)

    • Dioxane (co-solvent)

    • Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)

    • Potassium iodide (KI) (catalyst)

  • Procedure:

    • In a suitable pressure reactor, combine the 3(5)-methylpyrazole (10 mol), aqueous NaOH solution, dioxane (800 mL), KI (0.03 mol), and the phase-transfer catalyst (0.02 mol).

    • Heat the mixture to 70 °C with vigorous stirring.

    • Bubble chlorodifluoromethane gas through the reaction mixture at a controlled rate. Monitor the reaction pH, continuing the gas addition until the pH decreases to ~7.0-7.5.

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The resulting isomeric mixture of 1-(difluoromethyl)-3-methyl- and 1-(difluoromethyl)-5-methyl-1H-pyrazole can be separated by efficient fractional distillation.[2]

  • Quality Control & Validation:

    • GC-MS: Use to determine the ratio of the two regioisomers and assess purity post-separation.

    • NMR Spectroscopy: Differentiate the isomers based on the distinct chemical shifts of the methyl and pyrazole ring protons.

G cluster_start Reactants cluster_conditions Reaction Conditions start1 Substituted Pyrazole reaction N-Difluoromethylation start1->reaction start2 Chlorodifluoromethane (ClCF₂H) start2->reaction cond1 Aqueous Base (NaOH) cond1->reaction cond2 Phase-Transfer Catalyst cond2->reaction cond3 Heat (70 °C) cond3->reaction mixture Isomeric Mixture (if applicable) reaction->mixture separation Fractional Distillation or Chromatography mixture->separation product N-Difluoromethylated Pyrazole Product(s) separation->product

Workflow for Late-Stage N-Difluoromethylation.
Synthetic StrategyProsConsBest For
De Novo [3+2] Cycloaddition High regioselectivity; access to novel, highly functionalized pyrazoles.[10][12]Requires synthesis of specific precursors (hydrazonoyl bromides).Scaffold hopping and generating novel chemical matter early in discovery.
Late-Stage N-Difluoromethylation Utilizes existing complex pyrazole cores; cost-effective reagents (ClCF₂H).[13][14]Can produce hard-to-separate regioisomers; requires specialized equipment (pressure reactor).Lead optimization when the core pyrazole scaffold is already established.

Impact on Physicochemical and ADME Properties

The decision to incorporate a 1-(difluoromethyl)-1H-pyrazole moiety should be driven by a clear understanding of its impact on drug-like properties. The CHF₂ group is not merely a placeholder but an active modulator of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyImpact of -CHF₂ GroupRationale & Causality
Metabolic Stability Significantly Increased The C-F bond dissociation energy is very high (~485 kJ/mol), making it highly resistant to enzymatic cleavage by P450s compared to a C-H bond (~414 kJ/mol).[5]
Lipophilicity (LogP) Increased Fluorine is highly electronegative but the overall effect of the CHF₂ group is an increase in lipophilicity (Hansch π value of +0.88 for -CF₃, similar for -CHF₂).[5] This enhances permeability.
Aqueous Solubility Generally Decreased The increase in lipophilicity typically leads to a decrease in aqueous solubility, which must be balanced for effective drug delivery.
Hydrogen Bonding Can act as H-Bond Donor The polarized C-H bond in the CHF₂ group can serve as a weak hydrogen bond donor, a critical feature for mimicking the functionality of a hydroxyl group in a receptor pocket.[6][9]
pKa Modulation Lowers pKa of nearby groups The strong electron-withdrawing nature of the CHF₂ group can decrease the pKa of adjacent basic nitrogens or increase the pKa of nearby acids, altering the ionization state at physiological pH.

Application Protocol: Bioisosteric Replacement Workflow

A primary application of the difluoromethyl group is in bioisosteric replacement of a hydroxyl group during lead optimization to overcome metabolic liabilities while preserving or enhancing potency.

Protocol: Evaluating the Bioisosteric Replacement of -OH with -CHF₂H

  • Step 1: In Silico & Rationale Assessment

    • Identify the target hydroxyl group on the lead compound. Is it a site of known metabolic oxidation?

    • Use molecular modeling software to dock both the parent (-OH) and virtual analogue (-CHF₂H) into the target's binding site.

    • Validation: Confirm if the CHF₂ group's hydrogen can maintain the key hydrogen-bond interaction of the original -OH group. Assess for potential steric clashes.

  • Step 2: Synthesis of the Analogue

    • Synthesize the difluoromethyl analogue using an appropriate method from Section 2. If the pyrazole is already present, late-stage N-difluoromethylation is preferred. If the target is an aliphatic alcohol elsewhere on the molecule, specialized deoxydifluoromethylation methods can be used.[6][7]

  • Step 3: In Vitro Potency and Selectivity Assays

    • Test the new analogue in the primary biochemical and cellular assays alongside the parent compound.

    • Validation: Is the potency (e.g., IC₅₀, EC₅₀) maintained, improved, or acceptably reduced (e.g., <3-fold loss)? Has selectivity against off-targets been affected?

  • Step 4: ADME & Pharmacokinetic Profiling

    • Conduct in vitro ADME assays. Key experiments include:

      • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of parent compound disappearance.

      • Permeability: Use a PAMPA or Caco-2 assay to assess membrane permeability.

    • Validation: Compare the metabolic half-life of the new analogue to the parent compound. A significant increase validates the primary hypothesis. Correlate permeability data with changes in LogP. A case study on celecoxib analogues showed that replacing a tolyl ring with a moiety containing a N-difluoromethyl group led to a new class of dual COX-2/5-LOX inhibitors, demonstrating how this group can introduce novel biological activity.[15][16][17]

G start Lead Compound with Metabolic Liability (-OH) silico In Silico Analysis: - Docking Simulation - H-Bond Preservation Check start->silico synthesis Synthesize -CHF₂H Analogue (See Section 2) silico->synthesis invitro In Vitro Assays: - Potency (IC₅₀) - Selectivity synthesis->invitro decision1 Potency Maintained? invitro->decision1 adme In Vitro ADME Profiling: - Microsomal Stability - Permeability (PAMPA) decision2 Metabolic Stability Improved? adme->decision2 decision1->adme Yes stop Re-evaluate or Abandon Strategy decision1->stop No candidate Optimized Lead Candidate decision2->candidate Yes decision2->stop No

Decision workflow for bioisosteric replacement of -OH with -CHF₂H.

References

  • Chowdhury, M. A., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry, 52(6), 1525-9. [Link]

  • ChEMBL. (n.d.). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore. EMBL-EBI. [Link]

  • PubMed. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore. National Library of Medicine. [Link]

  • ResearchGate. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. [Link]

  • ACS Publications. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • PMC. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. [Link]

  • Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform. [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. National Center for Biotechnology Information. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Arkivoc. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. [Link]

  • PubMed. (n.d.). Phase I trial and pharmacokinetic studies of alpha-difluoromethylornithine--an inhibitor of polyamine biosynthesis. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • IJSREM. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • ResearchGate. (n.d.). Properties of difluoromethylated species as bioactive molecules. [Link]

  • Pharmaceutical Technology. (2026). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Wiley Online Library. (n.d.). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-(difluoromethyl)-1H-pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole N-Difluoromethylation . The difluoromethyl ( −CF2​H ) group is a highly sought-after structural motif in medicinal and agrochemical chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole N-Difluoromethylation .

The difluoromethyl ( −CF2​H ) group is a highly sought-after structural motif in medicinal and agrochemical chemistry. It acts as a lipophilic hydrogen bond donor, effectively mimicking hydroxyl or thiol groups while significantly improving membrane permeability and metabolic stability[1]. However, synthesizing 1-(difluoromethyl)-1H-pyrazoles often presents challenges related to incomplete conversion, reagent hydrolysis, and regioselectivity[2],[3].

This guide is designed for process chemists and drug development professionals. It bypasses basic theory to focus directly on the causality of reaction failures, self-validating protocols, and actionable troubleshooting.

Mechanistic Workflow & Reagent Selection

The N-difluoromethylation of pyrazoles typically proceeds via a difluorocarbene ( :CF2​ ) intermediate. Understanding this pathway is critical because the transient nature of the carbene dictates your experimental setup. If the carbene is generated faster than the pyrazolide anion can attack it, it will rapidly hydrolyze or dimerize, tanking your yield.

Mechanism P 1H-Pyrazole PA Pyrazolide Anion P->PA Deprotonation B Base (e.g., K2CO3) B->PA INT Anionic Intermediate PA->INT Nucleophilic Attack DP Precursor (ClCF2H / SCDA) DC :CF2 (Difluorocarbene) DP->DC Alpha-elimination / Decarboxylation DC->INT PROD 1-(Difluoromethyl)-1H-pyrazole INT->PROD Protonation

Mechanistic pathway of pyrazole N-difluoromethylation via a highly reactive difluorocarbene.

Quantitative Reagent Comparison

Selecting the right reagent depends on your scale, equipment (e.g., pressure reactors), and substrate sensitivity.

ReagentPrecursor StateActivation TempTypical Yield RangeKey Advantage / Causality
ClCF2​H (R-22) Gas90–130 °C41–95%Highly cost-effective for scale-up. Requires base for α -elimination[4].
SCDA ( ClCF2​CO2​Na )Solid95–120 °C60–90%Easy handling. Generates carbene via thermal decarboxylation[5].
BrCF2​PO(OEt)2​ Liquid25–60 °C70–95%Mild conditions, non-ozone depleting. Ideal for heat-sensitive substrates[2].
DFMS ( Zn(SO2​CF2​H)2​ )Solid25–50 °C50–85%Operates via a radical pathway, offering direct transfer without carbene[1].

Troubleshooting & FAQs

Q1: My conversion is stalling at 40-50% when using ClCF2​H gas. What is causing this? A1: The stall is almost certainly due to base depletion caused by carbene hydrolysis. ClCF2​H requires base-mediated α -elimination to form :CF2​ . If trace water is present in your solvent, the highly electrophilic carbene reacts with it to form carbon monoxide and hydrogen fluoride (HF). The generated HF immediately neutralizes your K2​CO3​ . Causality: Once the base is neutralized, pyrazole deprotonation ceases, and the reaction stalls. Solution: Use strictly anhydrous DMF and a large excess of base (2.5–3.0 equivalents) to buffer against trace moisture[4].

Q2: I am using Sodium Chlorodifluoroacetate (SCDA) but recovering unreacted starting material. Why? A2: SCDA requires thermal decarboxylation to release the difluorocarbene. This endothermic process does not initiate efficiently below 95 °C[5]. If your external heating mantle is set to 90 °C, the internal reaction temperature may only be 80 °C, leaving the reagent completely inert. Causality: The activation energy for the simultaneous loss of CO2​ and Cl− has not been met. Solution: Ensure the internal temperature is strictly maintained between 95–100 °C.

Q3: How do I control regioselectivity in asymmetric pyrazoles (e.g., 3-methyl vs. 5-methyl)? A3: Regioselectivity is governed by the steric bulk and electronic density of the pyrazolide intermediate. While N-alkylation typically favors the less sterically hindered nitrogen, the highly reactive transition state for :CF2​ insertion often leads to isomeric mixtures[2]. Solution: To shift the isomeric ratio, alter the counterion (e.g., switch from K2​CO3​ to Cs2​CO3​ ) to change the tightness of the ion pair. Alternatively, switch to a radical-based reagent like DFMS, which possesses nucleophilic radical character and exhibits entirely different site-selectivity profiles[1].

Troubleshooting Start Low Yield of N-CF2H Pyrazole? Q1 Is unreacted pyrazole remaining? Start->Q1 Sol1 Increase base equivalents or reaction time. Q1->Sol1 Yes Q2 Are side products forming? Q1->Q2 No Sol2 Check moisture (carbene hydrolysis). Use strictly anhydrous DMF. Q2->Sol2 Yes (Hydrolysis) Sol3 Optimize temperature. SCDA needs 95°C minimum. Q2->Sol3 No (Incomplete activation)

Troubleshooting logic tree for diagnosing and resolving low reaction yields.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Yield Synthesis using ClCF2​H (Gas-Liquid Phase)

Best for: Cost-effective scale-up and simple pyrazole substrates[4].

  • Setup: Charge a dry, pressure-rated reactor (or heavy-walled sealed tube) with 1H-pyrazole (1.0 equiv), anhydrous K2​CO3​ (2.5 equiv), and anhydrous DMF (0.5 M).

    • Validation Checkpoint: The suspension must be easily stirrable. If it clumps, the K2​CO3​ has absorbed atmospheric moisture. Discard and use a fresh bottle.

  • Purge: Seal the reactor and purge the headspace with N2​ for 10 minutes to remove oxygen and ambient moisture.

  • Gas Introduction: Introduce ClCF2​H gas via a subsurface sparge tube until the system is saturated (or maintain a slight positive pressure via a balloon for smaller scales).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 2–3 hours.

    • Causality: 90 °C provides the optimal kinetic balance. Lower temperatures fail to generate the carbene efficiently, while higher temperatures (>130 °C) lead to thermal degradation of the product[4].

  • Workup: Cool to room temperature, vent excess gas safely into a scrubber, and quench the reaction slowly with ice water. Extract the aqueous layer with EtOAc ( ). Wash the combined organics with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: Bench-Stable Synthesis using SCDA (Solid-Liquid Phase)

Best for: Standard laboratory setups without pressurized gas handling[5].

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 1H-pyrazole (1.0 equiv), Sodium chlorodifluoroacetate (SCDA, 2.0 equiv), and K2​CO3​ (2.0 equiv) in anhydrous DMF (0.2 M).

  • Heating: Heat the stirred suspension to an internal temperature of 95–100 °C.

    • Validation Checkpoint: Within 10 minutes of reaching 95 °C, you must observe steady gas evolution (bubbling). This is the CO2​ releasing during decarboxylation. If no bubbling is seen, the reaction has not initiated; verify your internal temperature probe[5].

  • Reaction: Stir for 4–6 hours until gas evolution ceases and TLC/LCMS indicates complete consumption of the starting pyrazole.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane ( ). Wash organics with water, dry, and purify via silica gel chromatography.

Sources

Optimization

reducing side products in 1-(difluoromethyl)-1H-pyrazole reactions

Technical Support Center: Troubleshooting N-Difluoromethylation of Pyrazoles Welcome to the Technical Support Center for fluorination chemistry. As drug development increasingly relies on the unique lipophilic and hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-Difluoromethylation of Pyrazoles

Welcome to the Technical Support Center for fluorination chemistry. As drug development increasingly relies on the unique lipophilic and hydrogen-bond-donating properties of the –CF₂H group, the synthesis of 1-(difluoromethyl)-1H-pyrazoles has become a critical, yet challenging, workflow.

This guide is designed for application scientists and process chemists. It bypasses basic theory to directly address the mechanistic causes of side-product formation—specifically regioisomeric mixtures, carbene hydrolysis, and unreacted starting materials—and provides field-proven protocols to resolve them.

I. Mechanistic Pathway & Side Product Divergence

The N-difluoromethylation of pyrazoles typically proceeds via the generation of a highly electrophilic difluorocarbene (:CF₂) intermediate. Because asymmetric pyrazoles exist as tautomeric mixtures, the carbene can be captured by either nitrogen atom, leading to regioisomers. Furthermore, the transient nature of :CF₂ makes it highly susceptible to quenching by protic solvents or hydroxide ions.

Pathway SM Asymmetric 1H-Pyrazole (Tautomeric Mixture) Prod3 1-CHF2-3-R-Pyrazole (Desired Product) SM->Prod3 N1 Attack Prod5 1-CHF2-5-R-Pyrazole (Regioisomer Byproduct) SM->Prod5 N2 Attack Reagent Difluorocarbene Source (e.g., SCDA, ClCF2H) Carbene [:CF2] Intermediate Highly Electrophilic Reagent->Carbene Activation (Heat/Base) Carbene->Prod3 Carbene->Prod5 Hydrolysis CO + 2HF (Hydrolysis Byproduct) Carbene->Hydrolysis + H2O / OH-

Mechanistic divergence of difluorocarbene capture leading to regioisomers and hydrolysis byproducts.

II. Frequently Asked Questions & Troubleshooting

Q1: My N-difluoromethylation of 3-methylpyrazole yields a 1:1 mixture of 3-methyl and 5-methyl regioisomers. Distillation fails to separate them. How can I isolate the desired isomer? A: This is a fundamental issue caused by the rapid tautomerization of asymmetric pyrazoles, which renders both N1 and N2 nucleophilic. Because 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole have nearly identical boiling points, standard fractional distillation is highly inefficient[1]. Solution: If column chromatography is not scalable for your workflow, utilize a chemical differentiation strategy. Recent methodologies demonstrate that selective oxidation of the methyl groups to their corresponding carboxylic acids (using H₂SO₄/K₂Cr₂O₇) alters their physicochemical properties. In their crystalline structures, the pyrazole-3-carboxylic acid forms dimers, while the pyrazole-5-carboxylic acid forms extended chains, allowing for efficient separation via fractional crystallization before downstream functionalization[2].

Q2: When using chlorodifluoromethane (Freon-22) in a biphasic system (dioxane/water/KOH), I am seeing massive amounts of unreacted pyrazole and low product yield. What is causing this? A: You are experiencing competitive carbene hydrolysis. Chlorodifluoromethane (ClCF₂H) requires strong basic conditions to undergo α-elimination to form the difluorocarbene[1]. However, the generated :CF₂ is highly electrophilic. In the presence of aqueous hydroxide, the carbene is rapidly hydrolyzed into carbon monoxide and fluoride ions (as shown in the diagram above) before it can be captured by the pyrazole nitrogen. Solution: You must strictly control the phase-transfer dynamics or abandon the biphasic system entirely. Transitioning to anhydrous conditions using alternative carbene precursors like Sodium Chlorodifluoroacetate (SCDA) or diethyl bromodifluoromethyl phosphonate (BrCF₂PO(OEt)₂) will eliminate hydroxide-driven hydrolysis[3],[4].

Q3: We want to move away from ozone-depleting gases (ClCF₂H) and harsh basic conditions. What is the most scalable alternative for late-stage functionalization? A: Sodium Chlorodifluoroacetate (SCDA) is highly recommended for process chemistry. It costs a fraction of TMS-CF₃, is a stable crystalline solid, and generates difluorocarbene via simple thermal decarboxylation at 95 °C without the need for strong bases or transition metals[4]. For highly sensitive substrates that cannot tolerate 95 °C, BrCF₂PO(OEt)₂ activated by KF at room temperature is an excellent, albeit slightly more expensive, alternative[3].

III. Quantitative Reagent Comparison

To optimize your synthetic route, compare the operational parameters and side-product profiles of common difluoromethylating agents:

ReagentOperating ConditionsPrimary Side Products / DrawbacksRegioselectivity ControlCost & Scalability
ClCF₂H (Freon-22) Strong base (KOH), biphasic, PTCHigh carbene hydrolysis; unreacted SMPoor (~1:1 mixtures)Very Low Cost / High (Ozone depleting)[1]
ClCF₂COONa (SCDA) Mild base (K₂CO₃), 95 °C, anhydrousDecarboxylation gases (CO₂, NaCl)ModerateLow Cost / High (Process friendly)[4]
BrCF₂PO(OEt)₂ Mild base (KF), RT to 60 °CPhosphonate byproductsModerate to GoodMedium Cost / Medium[3]
TMS-CF₂Br Neutral or mild acetate, in situSiloxane byproductsGoodHigh Cost / Low

IV. Standardized Protocol: Anhydrous N-Difluoromethylation via SCDA

This self-validating protocol utilizes Sodium Chlorodifluoroacetate (SCDA) to eliminate hydrolysis side-products and maximize the conversion of the pyrazole starting material[4].

Materials:

  • 1H-Pyrazole substrate (1.0 equiv, 10 mmol)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv, 25 mmol)

  • Anhydrous K₂CO₃ (1.5 equiv, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon) for 10 minutes.

  • Reagent Charging: Add the 1H-pyrazole substrate (10 mmol) and anhydrous K₂CO₃ (15 mmol) to the flask. Add 50 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow for pre-deprotonation/equilibration.

  • Carbene Precursor Addition: Add SCDA (25 mmol) to the suspension in a single portion.

    • Causality Note: SCDA is added in excess (2.5 equiv) because a portion of the generated difluorocarbene will inevitably undergo dimerization (forming tetrafluoroethylene) or react with trace moisture, even in anhydrous DMF.

  • Thermal Activation: Heat the reaction mixture to 95 °C using an oil bath.

    • Validation Check: At ~90–95 °C, you will observe gentle effervescence. This is the release of CO₂, confirming the successful decarboxylation of SCDA and the active generation of :CF₂.

  • Monitoring: Maintain heating for 4–6 hours. Monitor the consumption of the starting material via TLC (typically Hexanes/EtOAc 3:1). The highly lipophilic N-difluoromethylated product will elute significantly higher (higher Rf) than the NH-pyrazole.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 150 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to thoroughly remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

V. References

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate (Journal of Fluorine Chemistry). Available at:

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Available at:

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. PMC - NIH. Available at:

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters (ACS). Available at:

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(Difluoromethyl)-1H-Pyrazole During Storage

Welcome to the Technical Support Center for fluorinated heterocyclic building blocks. 1-(difluoromethyl)-1H-pyrazole is a highly valued intermediate in medicinal and agricultural chemistry, prized for its ability to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated heterocyclic building blocks. 1-(difluoromethyl)-1H-pyrazole is a highly valued intermediate in medicinal and agricultural chemistry, prized for its ability to improve metabolic stability, cell permeability, and binding potency[1]. However, the N-difluoromethyl (N-CF₂H) moiety presents unique storage and handling challenges.

This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for long-term stability.

The Chemistry of N-CF₂H Degradation

To prevent degradation, you must first understand the mechanism. Unlike carbon-bound difluoromethyl groups (C-CF₂H), the nitrogen-bound N-CF₂H group is highly susceptible to hydrolytic cleavage.

The difference in stability to hydrolysis can be explained by fluorine hyperconjugation. The lone pair on the pyrazole nitrogen, combined with the strong electron-withdrawing nature of the fluorine atoms, exacerbates this hyperconjugation, making the difluoromethylene carbon highly susceptible to nucleophilic attack by the oxygen in ambient water[2].

Upon moisture ingress, water attacks the N-CF₂H carbon. This triggers the loss of hydrogen fluoride (HF) and the formation of a transient N-formyl intermediate. This intermediate rapidly hydrolyzes further, yielding the des-difluoromethylated product (1H-pyrazole) and formic acid[1]. Critically, the released HF lowers the local pH, creating an autocatalytic feedback loop that rapidly accelerates the degradation of the remaining batch.

Degradation Pathway Visualization

G A 1-(difluoromethyl)-1H-pyrazole (Intact API/Intermediate) C Nucleophilic Attack at N-CF2H Carbon A->C B Moisture (H2O) Ingress (Storage Failure) B->C Triggers D Transient N-Formyl Pyrazole + 2 HF (Hydrofluoric Acid) C->D Hydrolysis E Autocatalytic Degradation (HF lowers pH, accelerates attack) D->E HF Release F 1H-Pyrazole + Formic Acid (Final Degradants) D->F Secondary Hydrolysis E->C Positive Feedback Loop

Fig 1: Autocatalytic hydrolytic degradation pathway of 1-(difluoromethyl)-1H-pyrazole.

Troubleshooting FAQs

Q: We are observing a steady decline in HPLC assay purity over time, with a major new peak appearing. What is happening? A: You are observing hydrolytic degradation driven by ambient humidity. The new peak is likely the des-CF₂H degradant (1H-pyrazole)[1]. Because the N-CF₂H group is sensitive to nucleophilic attack by water[2], even brief exposures to humid laboratory air during weighing or transfer can introduce enough moisture to initiate the degradation cascade.

Q: The borosilicate glass vials we use for storage are becoming cloudy and etched. Why? A: This is a definitive physical indicator of N-CF₂H hydrolysis. The degradation process releases hydrofluoric acid (HF). HF reacts aggressively with the silicon dioxide (SiO₂) in glass to form silicon tetrafluoride (SiF₄) and water, etching the vial. This newly formed water then feeds back into the hydrolysis cycle. Immediate Action: Transfer all remaining inventory to High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers.

Q: How can we arrest the autocatalytic degradation once a bottle has been opened? A: Once HF is present, the degradation is self-sustaining. To salvage a partially degraded batch, you must remove the acid and moisture. Dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., dry dichloromethane), wash with a mild, cold aqueous bicarbonate solution to neutralize the HF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Store the purified compound under strictly anhydrous conditions.

Quantitative Storage Stability Data

The following table summarizes the impact of storage conditions on the stability of 1-(difluoromethyl)-1H-pyrazole, demonstrating the causality between moisture, container material, and purity loss.

Storage ConditionContainer MaterialDurationPurity Retained (HPLC)HF Etching Detected?
25°C, 60% RH (Open)Borosilicate Glass1 Month< 85.0%Yes (Severe)
25°C, Dry (Ar backfill)Borosilicate Glass6 Months97.5%No
4°C, Dry (Ar backfill)HDPE12 Months> 99.0%No
-20°C, Dry (Ar backfill)PTFE24 Months> 99.5%No

Experimental Protocol: Stability-Indicating Forced Degradation Assay

To trust your storage protocols, you must validate them. This self-validating workflow allows you to quantify the degradation kinetics of your specific batch and confirm the efficacy of your storage environment.

Objective: Induce controlled hydrolysis to identify degradant retention times, then validate anhydrous storage controls.

Materials:

  • 1-(difluoromethyl)-1H-pyrazole (API)

  • Anhydrous Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • PTFE HPLC vials

  • Argon gas (Ultra-high purity)

Step-by-Step Methodology:

  • Preparation of the Control (Anhydrous): Inside a nitrogen-purged glovebox, dissolve 10 mg of the API in 10 mL of anhydrous acetonitrile. Transfer 1 mL to a PTFE HPLC vial, cap tightly, and backfill the headspace with Argon.

  • Preparation of the Forced Degradation Sample: On the open bench, dissolve 10 mg of the API in 9 mL of acetonitrile and add 1 mL of deionized water. Transfer 1 mL to a standard glass HPLC vial and leave uncapped for 2 hours to simulate poor handling.

  • Incubation: Place both vials in a controlled environmental chamber at 40°C for 48 hours.

  • Quenching & Prep: Remove the vials. For the degraded sample, immediately dilute 1:10 with anhydrous acetonitrile to quench further rapid hydrolysis.

  • HPLC-UV Analysis: Run both samples using a C18 reverse-phase column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid, gradient elution).

  • Data Interpretation:

    • Control Sample: Should show a single peak corresponding to the intact 1-(difluoromethyl)-1H-pyrazole.

    • Degraded Sample: Will show a reduction in the API peak and the emergence of a highly polar peak at an earlier retention time, corresponding to 1H-pyrazole. The difference in integration validates the moisture-driven causality.

References

  • The main and recent syntheses of the N-CF3 motif Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(Difluoromethyl)-1H-pyrazole vs. 1-(Trifluoromethyl)-1H-pyrazole

Executive Summary & Strategic Context As a Senior Application Scientist in medicinal chemistry and agrochemical development, I frequently navigate the strategic selection of fluorinated building blocks. While both difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

As a Senior Application Scientist in medicinal chemistry and agrochemical development, I frequently navigate the strategic selection of fluorinated building blocks. While both difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups are routinely employed to enhance lipophilicity and metabolic stability, substituting an N-CF₃ group with an N-CHF₂ group on a pyrazole core is not a simple bioisosteric swap. It fundamentally rewrites the electronic landscape and reactivity profile of the heterocycle.

This guide objectively compares the chemical behavior of 1-(difluoromethyl)-1H-pyrazole (DFMP) and 1-(trifluoromethyl)-1H-pyrazole (TFMP), providing researchers with the mechanistic causality and self-validating experimental protocols necessary to manipulate these scaffolds effectively.

Electronic & Structural Causality (The "Why")

The divergent reactivity of these two N-substituted pyrazoles is dictated by the electron density of the heteroaromatic ring and the specific nature of the fluorinated substituent.

  • The -CF₃ Effect (TFMP): The trifluoromethyl group is a robust, fully fluorinated cylinder of electron density that exerts a powerful inductive (-I) effect. This drastically depletes electron density from the pyrazole π-system, rendering the ring highly deactivated toward Electrophilic Aromatic Substitution (EAS). Conversely, this strong electron withdrawal acidifies the C5 proton, facilitating directed ortho-metalation (DoM), though the -CF₃ carbon itself becomes susceptible to nucleophilic attack under extreme basic conditions.

  • The -CHF₂ Effect (DFMP): The difluoromethyl group is moderately electron-withdrawing. Crucially, the presence of the hydrogen atom introduces a unique dynamic: it acts as a lipophilic hydrogen bond donor (binding energy ~1.0 kcal/mol, H--O distance ~2.4 Å)[1]. Furthermore, this proton is relatively acidic. Under strongly basic conditions, N-CHF₂ pyrazoles can generate difluoromethyl anions or undergo α-elimination to form highly reactive difluorocarbenes[2].

Quantitative Reactivity Comparison

The following table summarizes the core physicochemical and reactive differences between the two scaffolds, guiding synthetic strategy.

Property / Reactivity1-(Difluoromethyl)-1H-pyrazole (DFMP)1-(Trifluoromethyl)-1H-pyrazole (TFMP)
Inductive Effect (-I) ModerateStrong
Hydrogen Bonding Weak H-bond donor (C-H···O)[1]H-bond acceptor only (weak)
EAS (C4 Halogenation) Readily proceeds (e.g., NCS at 60 °C yields ~80% 4-chloro derivative)[3]Sluggish; requires elevated temperatures and strong Lewis acids
C5 Lithiation (Base Stability) Competitive deprotonation at the -CHF₂ proton; high risk of carbene formation[2]C5 deprotonation favored, but risk of N-C cleavage with excess nucleophilic base
Metabolic Stability Susceptible to oxidative defluorination in vivoHighly stable, metabolically inert

Mechanistic Divergence Diagram

The following logical workflow illustrates how the choice of N-substituent dictates the viable synthetic pathways under electrophilic and basic conditions.

Reactivity_Pathways CHF2 1-(difluoromethyl)-1H-pyrazole (N-CHF2) EAS_CHF2 EAS (C4 Position) High Yield (e.g., NCS -> 80%) CHF2->EAS_CHF2 Base_CHF2 Strong Base (e.g., LDA) Risk of -CHF2 Deprotonation CHF2->Base_CHF2 CF3 1-(trifluoromethyl)-1H-pyrazole (N-CF3) EAS_CF3 EAS (C4 Position) Sluggish / Deactivated CF3->EAS_CF3 Base_CF3 Strong Base (e.g., LDA) Favors C5-Lithiation CF3->Base_CF3

Caption: Divergent reactivity pathways of N-CHF₂ vs N-CF₃ pyrazoles under electrophilic and basic conditions.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm mechanistic success.

Protocol A: Electrophilic C4-Halogenation of 1-(Difluoromethyl)-1H-pyrazole

Objective: Synthesize 4-chloro-1-(difluoromethyl)-1H-pyrazole. Causality: The moderate deactivation by the -CHF₂ group allows halogenation to occur selectively at the most electron-rich C4 position without requiring the harsh Lewis acids that would be mandatory for the N-CF₃ analog[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 1-(difluoromethyl)-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 equiv) in a single portion at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint (In-Process): Pull a 50 µL aliquot and perform a mini-workup. Analyze via crude ¹H NMR. The starting material exhibits a distinct C4-H multiplet (~δ 6.4 ppm). Validation is achieved when the C4-H signal completely disappears , while the characteristic -CHF₂ triplet (~δ 7.1–7.5 ppm, ²J_{HF} ≈ 60 Hz) and the C3-H/C5-H signals remain intact[3].

  • Isolation: Quench the mixture with distilled water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Directed C5-Lithiation of 1-(Trifluoromethyl)-1H-pyrazole

Objective: Functionalize the C5 position of TFMP (e.g., carboxylation). Causality: The -CF₃ group strongly acidifies the adjacent C5 proton. However, standard alkyllithiums (like n-BuLi) are highly nucleophilic and can attack the electrophilic -CF₃ carbon, leading to defluorination. Therefore, a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) must be used at cryogenic temperatures to ensure kinetic deprotonation exclusively at C5.

Step-by-Step Methodology:

  • Preparation: Cool a solution of 1-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.1 M) to -78 °C using a dry ice/acetone bath under a strict Argon atmosphere.

  • Kinetic Deprotonation: Dropwise add freshly prepared LDA (1.05 equiv) over 10 minutes. Maintain the reaction at -78 °C for exactly 30 minutes to form the C5-lithio intermediate.

  • Electrophilic Trapping: Bubble anhydrous CO₂ gas directly into the solution (or pour the mixture over crushed dry ice) to carboxylate the C5 position.

  • Self-Validating Checkpoint (Post-Workup): After quenching with 1M HCl to pH 2-3 and extracting the product, analyze the isolated solid via ¹⁹F NMR and ¹H NMR. Validation is achieved if the ¹⁹F NMR displays a clean, unshifted singlet (~ -58 to -62 ppm) , proving the -CF₃ group did not undergo nucleophilic degradation. The ¹H NMR must show the loss of the downfield C5 proton.

  • Purification: Recrystallize the resulting 1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid from an appropriate solvent system (e.g., ethanol/water).

References

  • In-Demand and Now Available: N-Difluoromethylpyrazoles Source: ResearchGate URL:[Link][1]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega URL:[Link][4]

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition Source: ResearchGate URL:[Link][2]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: Arkivoc URL:[Link][3]

Sources

Validation

HPLC Method Validation for 1-(Difluoromethyl)-1H-Pyrazole Purity: A Comparative Guide

Executive Summary 1-(Difluoromethyl)-1H-pyrazole is a highly sought-after building block in the synthesis of modern pharmaceuticals and agrochemicals (e.g., SDHI fungicides). The difluoromethyl (-CHF₂) moiety acts as a l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Difluoromethyl)-1H-pyrazole is a highly sought-after building block in the synthesis of modern pharmaceuticals and agrochemicals (e.g., SDHI fungicides). The difluoromethyl (-CHF₂) moiety acts as a lipophilic hydrogen bond donor, significantly enhancing metabolic stability and target binding affinity[1]. However, the electrophilic difluoromethylation of pyrazoles inherently produces a complex mixture of closely related structural impurities, including unreacted 1H-pyrazole, under-fluorinated 1-(fluoromethyl)-1H-pyrazole, and over-fluorinated 1-(trifluoromethyl)-1H-pyrazole[1].

Accurately determining the purity of the target compound requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide objectively compares stationary phase chemistries and outlines a self-validating analytical protocol compliant with the latest ICH Q2(R2) regulatory standards.

The Mechanistic Challenge: Why Fluorinated Pyrazoles Defy Standard HPLC

Standard reversed-phase chromatography heavily relies on alkyl stationary phases, such as C18 (octadecylsilane). C18 columns separate analytes primarily through dispersive (hydrophobic) London forces. Because the structural variance between -CH₂F, -CHF₂, and -CF₃ groups results in only marginal differences in overall hydrophobic surface area, standard C18 columns frequently fail to resolve these impurities. This lack of specificity leads to peak co-elution and inaccurate purity assessments[2].

To overcome this, Pentafluorophenyl (PFP) stationary phases are employed. PFP columns provide orthogonal selectivity through a multi-modal retention mechanism. The electron-deficient aromatic ring of the PFP phase engages in π−π interactions with the pyrazole ring, while the highly polar C-F bonds facilitate strong dipole-dipole and specific fluorine-fluorine interactions with the -CHF₂ moiety[2]. This causality—matching the fluorinated stationary phase to the fluorinated analyte—is the cornerstone of achieving baseline resolution.

ColumnSelectivity Analyte Fluorinated Pyrazole Mixture C18 Standard C18 (Hydrophobic Only) Analyte->C18 PFP PFP Phase (Multi-modal) Analyte->PFP Fail Co-elution (Rs < 1.5) C18->Fail Insufficient Selectivity Success Baseline Resolution (Rs > 2.0) PFP->Success Pi-Pi & Dipole Interactions

Logical flow of stationary phase selection for fluorinated pyrazole separation.

Comparative Performance Data: C18 vs. PFP

The following table objectively compares the chromatographic performance of a standard C18 column versus a PFP column for the purity analysis of 1-(difluoromethyl)-1H-pyrazole against its primary synthesis impurities.

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnMechanistic Causality
Resolution (Rs) (Target vs. -CF₃ Impurity)1.1 (Co-elution)2.8 (Baseline) PFP induces strong dipole-dipole interactions, distinguishing the electron density differences between -CHF₂ and -CF₃.
Peak Asymmetry (Tf) 1.6 (Tailing)1.1 (Symmetrical) PFP phases often shield residual silanols better for basic nitrogen-containing heterocycles.
Selectivity ( α ) 1.021.18 Orthogonal π−π retention mechanisms actively separate the pyrazole ring systems.
Method Robustness LowHigh Multi-modal retention is less susceptible to minor mobile phase organic fluctuations.

ICH Q2(R2) Method Validation Framework

In June 2024, the International Council for Harmonisation (ICH) implemented the fully revised Q2(R2) guidelines, which mark a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3][4]. For a purity assay to be deemed "fit for purpose," it must function as a self-validating system where each parameter logically supports the next[5].

ICHValidation SST System Suitability (Rs > 2.0, T < 1.5) Spec Specificity (Interference < 0.1%) SST->Spec Lin Linearity & Range (LOQ to 120%, R²>0.999) Spec->Lin Prec Accuracy & Precision (Recovery 98-102%) Lin->Prec Rob Robustness (QbD Lifecycle Approach) Prec->Rob

Sequential ICH Q2(R2) method validation lifecycle for analytical procedures.

Step-by-Step Experimental Protocol (PFP-Based Workflow)

This protocol details the validated methodology for quantifying 1-(difluoromethyl)-1H-pyrazole purity, ensuring compliance with ICH Q2(R2) standards[5].

Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm core-shell).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: 1-(difluoromethyl)-1H-pyrazole contains weakly basic nitrogen atoms. TFA lowers the pH to ~2.0, ensuring the pyrazole nitrogen is fully protonated and column silanols are neutralized, thereby preventing secondary ion-exchange interactions and peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm (optimal absorbance for the pyrazole chromophore).

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Blank Preparation: Inject the diluent to confirm no baseline interference.

  • System Suitability Test (SST) Solution: Spike 1-(difluoromethyl)-1H-pyrazole (1.0 mg/mL) with 0.1% w/w of 1H-pyrazole and 1-(trifluoromethyl)-1H-pyrazole.

  • Sample Solution: Accurately weigh the test sample and dissolve in diluent to a nominal concentration of 1.0 mg/mL.

Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject the SST solution. The acceptance criterion requires a resolution (Rs) > 2.0 between all adjacent peaks. The PFP column must demonstrate no co-elution at the retention time of the main peak[4].

  • Linearity & Range: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, typically 0.05%) to 120% of the target concentration. The correlation coefficient (R²) must be ≥ 0.999[5].

  • Accuracy (Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

  • Precision (Repeatability): Perform six replicate injections of the 100% sample solution. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%[5].

Conclusion

Validating an HPLC method for 1-(difluoromethyl)-1H-pyrazole requires moving beyond traditional hydrophobic retention strategies. By leveraging the multi-modal interactions of a PFP stationary phase, analytical scientists can achieve the specificity required to resolve complex fluorinated impurities. When coupled with the rigorous, lifecycle-oriented framework of the ICH Q2(R2) guidelines, this methodology provides a highly reliable, self-validating system for ensuring chemical purity in drug and agrochemical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group. 3

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. 4

  • Validation of Analytical Procedures Q2(R2) - ICH Official. 5

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks - Arkivoc. 1

  • 3,5-Difluoro-2-hydrazinopyridine (Fluorinated HPLC Phases) - Benchchem. 2

Sources

Comparative

The Difluoromethyl Advantage: A Comparative Guide to Pyrazole Bioisosterism in Rational Drug Design

An in-depth analysis of bioisosteric replacement strategies in modern drug discovery, focusing on the physicochemical and pharmacokinetic advantages of transitioning from methyl to difluoromethyl pyrazoles. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of bioisosteric replacement strategies in modern drug discovery, focusing on the physicochemical and pharmacokinetic advantages of transitioning from methyl to difluoromethyl pyrazoles.

As a Senior Application Scientist who has navigated the optimization of countless heterocycle-rich lead series, I often encounter the "methyl liability." Pyrazoles are privileged scaffolds in medicinal chemistry, frequently decorated with methyl groups to occupy small, lipophilic binding pockets. However, these methyl groups often serve as soft spots for metabolic degradation.

The strategic replacement of a methyl group (-CH3) with a difluoromethyl group (-CF2H) is not merely a structural tweak; it is a sophisticated physicochemical upgrade. This guide objectively compares the performance of methyl versus difluoromethyl pyrazoles, detailing the causality behind their divergent behaviors in biological systems and providing self-validating protocols for their application.

Mechanistic Causality: Why the Switch Matters

To understand the superiority of the difluoromethyl bioisostere in specific contexts, we must examine the underlying physical organic chemistry.

The Metabolic Liability of Methyl Pyrazoles In vivo, the electron-rich nature of the pyrazole ring makes N-methyl and C-methyl substituents highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6)[1]. This abstraction initiates rapid N-demethylation or hydroxylation, leading to high intrinsic clearance ( CLint​ ), short half-lives, and the potential generation of off-target active metabolites[1].

The Difluoromethyl Solution: Electronic Deactivation Replacing -CH3 with -CF2H fundamentally alters the molecule's electronic landscape. The highly electronegative fluorine atoms withdraw electron density via the inductive effect, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole system[1]. This electronic deactivation makes CYP-mediated C-H bond abstraction thermodynamically unfavorable, effectively blocking the site of metabolism[1].

The "Lipophilic Hydrogen Bond Donor" Concept Unlike the inert methyl group, the -CF2H proton is highly polarized. It acts as a unique "lipophilic hydrogen bond donor" with a hydrogen bond acidity parameter comparable to that of thiophenols and anilines[2]. This allows the difluoromethyl group to form novel, stabilizing intramolecular or intermolecular interactions (e.g., CF2​H⋯O=C ) with the target protein[2][3]. Consequently, medicinal chemists can often improve target binding affinity without incurring the massive lipophilicity ( logP ) penalty typically associated with a trifluoromethyl (-CF3) substitution.

G A Methyl Pyrazole (High CYP Liability) B CYP450 Oxidation (N-Demethylation) A->B D Bioisosteric Switch (-CH3 -> -CF2H) A->D C Rapid Clearance (Short Half-life) B->C E Difluoromethyl Pyrazole (Optimized Lead) D->E F Steric/Electronic Oxidation Block E->F G High Metabolic Stability (Prolonged Half-life) F->G

Caption: Logical flow of mitigating CYP450-mediated clearance via difluoromethylation.

Quantitative Performance Comparison

The theoretical advantages of difluoromethyl pyrazoles translate directly to measurable improvements in late-stage drug development. Table 1 summarizes the comparative performance of these two moieties across distinct therapeutic programs.

Table 1: Comparative Data of Methyl vs. Difluoromethyl Pyrazoles in Lead Optimization

Therapeutic Target / ProgramMethyl Pyrazole Analog PerformanceDifluoromethyl Pyrazole Analog PerformanceMechanistic Outcome
Factor XIa Inhibitors (Milvexian Series)Hit 177: Moderate human liver microsome (HLM) stability ( t1/2​ = 68 min) due to N-dealkylation[1].Milvexian: Highly stable in HLM. CYP-mediated N-dealkylation completely blocked[1].Lowered HOMO energy prevented CYP oxidation, yielding a robust antithrombotic profile[1].
PfATP4 Antimalarials (Dihydroquinazolinones)Analog 10ae: EC50​ = 0.051 µM. Subject to metabolic N-demethylation liabilities[4].Analog 10af: EC50​ = 0.008 µM. Enhanced antiparasitic activity[4].-CF2H acted as a superior structural mimic, improving potency by >6-fold while addressing metabolic soft spots[4].
sAC Inhibitors (TDI-10229 Series)TDI-10229: High affinity but fast dissociation off-rate (residence time = 25 s)[5].Compound 4: Regained affinity lost by demethylation, mimicking the steric bulk of the methyl group[5].Demonstrated that -CF2H effectively mimics -CH3 sterically while offering unique electronic properties for target engagement[5].
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols represent industry-standard, self-validating systems for synthesizing and evaluating difluoromethyl pyrazoles.

This scalable method utilizes a phase-transfer catalyst to manage the biphasic reaction between a gaseous reagent and an aqueous base, ensuring high conversion rates[6].

  • Substrate Preparation: Dissolve 1.0 equivalent of the target 3(5)-methylpyrazole in a 1:1 mixture of 1,4-dioxane and water. Causality: Dioxane ensures substrate solubility, while water is necessary for the inorganic base.

  • Base & Catalyst Addition: Add 5.0 equivalents of sodium hydroxide (NaOH) and 0.1 equivalents of tetrabutylammonium bromide (TBAB). Causality: NaOH deprotonates the pyrazole to form the nucleophilic pyrazolide anion. TBAB acts as the phase-transfer catalyst to shuttle the anion to the organic interface[6].

  • Carbene Generation & Trapping: Vigorously stir the mixture at 70°C while bubbling chlorodifluoromethane ( ClCF2​H ) gas through the solution for 4 hours. Causality: Under strongly basic conditions, ClCF2​H undergoes α -elimination to generate a highly reactive difluorocarbene intermediate ( :CF2​ ), which is rapidly trapped by the pyrazolide anion[6].

  • Isolation: Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via fractional distillation or silica gel chromatography. Validation: The isomeric products (1-(difluoromethyl)-3-methyl and 1-(difluoromethyl)-5-methyl) have distinct retention factors ( Rf​ ) and can be unambiguously verified via 19F and 1H NMR[6].

To validate that the difluoromethyl substitution successfully blocked N-demethylation, a time-course microsomal stability assay must be performed.

  • Matrix Preparation: Pre-warm a 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM) to 37°C.

  • Incubation Setup: Spike the test compound (Methyl vs. Difluoromethyl analog) into the matrix to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.5% v/v to prevent CYP inhibition.

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450-mediated oxidative reactions. Causality: NADPH is the obligate electron donor for the CYP catalytic cycle.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction and precipitating proteins.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate CLint​ based on the elimination rate constant ( k ) derived from the log-linear decline of the parent compound.

G Step1 Step 1: Incubation Setup Test Compound (1 µM) Liver Microsomes Step2 Step 2: Reaction Initiation Add NADPH (1 mM) 37°C Step1->Step2 Step3 Step 3: Time-Course Aliquots at 0-60 min Quench in ACN Step2->Step3 Step4 Step 4: Centrifugation Precipitate Proteins 4000 rpm Step3->Step4 Step5 Step 5: LC-MS/MS Quantify Parent Calculate CLint Step4->Step5

Caption: Self-validating experimental workflow for intrinsic clearance (CLint) determination.

Conclusion

The transition from a methyl to a difluoromethyl pyrazole is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of fluorine and the unique lipophilic hydrogen bond donor capacity of the -CF2H group, medicinal chemists can simultaneously abrogate metabolic liabilities and enhance target engagement. When executed and validated through rigorous microsomal and structural assays, this bioisosteric replacement frequently rescues stalled lead optimization campaigns.

References

  • [6] Efficient Access to Functionalized N-Difluoromethylpyrazoles | ACS Omega. ACS Publications. Available at:[Link]

  • [3] In-Demand and Now Available: N-Difluoromethylpyrazoles. ResearchGate. Available at:[Link]

  • [2] The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at:[Link]

  • [5] Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at:[Link]

  • [4] Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Validation

in vitro assay comparison of 1-(difluoromethyl)-1H-pyrazole derivatives

In Vitro Assay Comparison of 1-(Difluoromethyl)-1H-Pyrazole Derivatives: Efficacy and Selectivity Profiling Introduction 1-(Difluoromethyl)-1H-pyrazole derivatives (e.g., fluxapyroxad, bixafen, sedaxane) represent a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Comparison of 1-(Difluoromethyl)-1H-Pyrazole Derivatives: Efficacy and Selectivity Profiling

Introduction 1-(Difluoromethyl)-1H-pyrazole derivatives (e.g., fluxapyroxad, bixafen, sedaxane) represent a cornerstone in modern agrochemistry and medicinal drug discovery. Characterized by their highly lipophilic difluoromethyl group, these compounds act as potent Succinate Dehydrogenase Inhibitors (SDHIs). They competitively bind to the ubiquinone-binding pocket (Q-site) of Succinate Dehydrogenase (Complex II), disrupting the tricarboxylic acid (TCA) cycle and mitochondrial electron transport[1].

While their primary application is fungicidal, recent toxicological profiling has revealed critical mammalian off-target interactions, particularly concerning human renal drug transporters[2]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of key 1-(difluoromethyl)-1H-pyrazole derivatives. This guide details the causality behind experimental assay design for both target efficacy (fungal SDH) and off-target liability (human OAT3), ensuring robust, self-validating data generation.

Section 1: Mechanistic Rationale & Pathway Dynamics

The efficacy of the 1-(difluoromethyl)-1H-pyrazole scaffold stems from the difluoromethyl moiety’s ability to form robust hydrogen bonds with specific tyrosine and tryptophan residues (e.g., TYR58, TRP173) within the SDH Q-site[1]. This competitive binding blocks the transfer of electrons from succinate to ubiquinone, halting ATP synthesis and inducing oxidative stress.

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Blocked Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer SDHI 1-(Difluoromethyl)-1H-pyrazole (e.g., Fluxapyroxad) SDHI->SDH Competitive Binding (Q-site) Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Blocked

Mechanism of action: 1-(difluoromethyl)-1H-pyrazole derivatives competitively inhibit Complex II.

Section 2: Comparative In Vitro Methodologies

Protocol 1: Fungal Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay To objectively measure target engagement, the DCPIP (2,6-dichlorophenolindophenol) reduction assay is the industry standard[1].

Causality & Self-Validation: Measuring ubiquinone reduction directly is optically challenging due to overlapping absorbance spectra in biological samples. DCPIP serves as an artificial electron acceptor that undergoes a measurable colorimetric shift from blue (oxidized) to colorless (reduced) at 600 nm. To ensure the assay is a self-validating system , Rotenone (a Complex I inhibitor) and Antimycin A (a Complex III inhibitor) are mandatory additions to the reaction buffer. This isolates the electron flow exclusively to Complex II, guaranteeing that any observed inhibition is strictly due to SDH targeting, eliminating false positives from upstream or downstream respiratory chain interference.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Extract mitochondria from the target pathogen (e.g., Rhizoctonia solani) using differential centrifugation in a sucrose-mannitol buffer to preserve organelle integrity.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA, and the critical validating inhibitors: 2 μM Rotenone and 2 μM Antimycin A.

  • Substrate & Dye Addition: Add 20 mM succinate (substrate) and 50 μM DCPIP (electron acceptor).

  • Compound Incubation: Introduce the 1-(difluoromethyl)-1H-pyrazole derivative at varying concentrations (0.01 to 100 μg/mL) and incubate for 10 minutes at 25°C.

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. Calculate the IC50 based on the initial linear reaction rate.

Assay_Workflow Prep Mitochondrial Isolation Inhibitors Add Rotenone & Antimycin A Prep->Inhibitors Incubation Compound Incubation (SDHI + SDH) Inhibitors->Incubation Reaction DCPIP Reduction Assay Incubation->Reaction Readout Spectrophotometric Readout (600 nm) Reaction->Readout Analysis IC50 Calculation Readout->Analysis

Step-by-step workflow for the self-validating in vitro SDH enzymatic inhibition assay.

Protocol 2: Mammalian Off-Target Profiling (Human OAT3 Transporter Assay) Recent toxicological data indicates that several 1-(difluoromethyl)-1H-pyrazole derivatives strongly reduce the activity of the renal organic anion transporter 3 (OAT3)[2].

Causality & Self-Validation: Because these compounds are highly lipophilic, they can accumulate in renal tissues. Evaluating OAT3 inhibition is critical for predicting nephrotoxicity. This protocol uses HEK293 cells stably expressing human OAT3. The system is self-validated by running a parallel negative control (wild-type HEK293 cells) and a positive control (Probenecid, a known OAT3 inhibitor) to ensure the baseline uptake of the substrate is genuinely OAT3-mediated[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-OAT3 and wild-type HEK293 cells in 96-well plates until 90% confluent.

  • Pre-incubation: Wash cells with Hank's Balanced Salt Solution (HBSS) and pre-incubate with the pyrazole derivatives (0.1 to 50 μM) for 15 minutes.

  • Uptake Phase: Add the endogenous OAT3 substrate, estrone-3-sulfate (E3S), and incubate for exactly 5 minutes.

  • Quantification: Stop the reaction with ice-cold HBSS, lyse the cells, and quantify E3S uptake via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Section 3: Quantitative Data Comparison

The following table synthesizes the in vitro performance of three major 1-(difluoromethyl)-1H-pyrazole derivatives. The data highlights the delicate balance between targeted fungicidal efficacy and mammalian off-target liabilities.

CompoundTarget Pathogen (R. solani) SDH IC50 (μg/mL)Target Pathogen (R. solani) Mycelial EC50 (μg/mL)Mammalian Off-Target (Human OAT3) IC50 (μM)
Bixafen 1.220.041.0 – 3.9
Fluxapyroxad 1.260.061.0 – 3.9
Sedaxane ~1.500.231.0 – 3.9

Data aggregated from standardized in vitro assays[2],[1],[4]. Note: The OAT3 IC50 range reflects concentration-dependent inhibition observed across the pyrazole class.

Section 4: Expert Analysis & Causality (E-E-A-T)

When comparing these derivatives, the structure-activity relationship (SAR) reveals critical insights. Bixafen and Fluxapyroxad exhibit nearly identical SDH IC50 values (1.22 and 1.26 μg/mL, respectively)[1],[4]. However, Bixafen demonstrates a slightly superior mycelial growth inhibition (EC50 = 0.04 μg/mL) compared to Fluxapyroxad.

The Causality: This discrepancy between enzymatic IC50 and cellular EC50 is driven by lipophilicity (LogP). Bixafen’s extended biphenyl structure grants it higher membrane permeability, allowing it to penetrate the fungal cell wall and mitochondrial membrane more efficiently than Fluxapyroxad in a live-cell environment.

However, this same lipophilicity is a double-edged sword. As demonstrated in the OAT3 transport assays, all tested 1-(difluoromethyl)-1H-pyrazole derivatives exhibited significant off-target inhibition of human renal transporters (IC50 in the 1.0–3.9 μM range)[2]. Sedaxane, in particular, has been predicted to inhibit in vivo OAT3 activity at standard acceptable daily intake (ADI) doses[3]. Therefore, future drug development focusing on the 1-(difluoromethyl)-1H-pyrazole scaffold must prioritize structural modifications that reduce renal transporter affinity without compromising the difluoromethyl group's critical hydrogen-bonding capacity at the SDH Q-site.

References

  • Fardel, O., et al. "Inhibition of human drug transporter activities by succinate dehydrogenase inhibitors." Chemosphere, 2024. URL:[Link]

  • Hu, J., et al. "Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China." Agronomy, 2022. URL:[Link]

  • Wu, Q., et al. "Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates." Journal of Agricultural and Food Chemistry, 2019. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(difluoromethyl)-1H-pyrazole

Essential Safety and Handling Guide: 1-(difluoromethyl)-1H-pyrazole This guide provides critical safety protocols and operational directives for the handling and disposal of 1-(difluoromethyl)-1H-pyrazole. Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: 1-(difluoromethyl)-1H-pyrazole

This guide provides critical safety protocols and operational directives for the handling and disposal of 1-(difluoromethyl)-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety science to minimize exposure risk and ensure laboratory integrity. As your partner in scientific application, we are committed to providing value beyond the product, building a foundation of trust through comprehensive safety and handling support.

Foundational Hazard Analysis

Understanding the intrinsic hazards of a chemical is the cornerstone of safe handling. 1-(difluoromethyl)-1H-pyrazole and its derivatives are classified with several key hazard statements that dictate the necessary protective measures.[1][2] The primary risks associated with this compound are its flammability and its irritant properties upon contact with skin, eyes, or the respiratory system.[1][3][4]

GHS Hazard Classification Summary

Hazard ClassHazard StatementSignal WordGHS Pictogram
Flammable liquidsH226: Flammable liquid and vapour[1]Warning🔥
Skin irritationH315: Causes skin irritation[1][2][3][4][5]Warning
Eye irritationH319: Causes serious eye irritation[1][2][3][4][5]Warning
Specific target organ toxicityH335: May cause respiratory irritation[1][3][4]Warning

This table synthesizes hazard information from multiple safety data sheets to provide a clear risk profile.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create effective barriers against the identified hazards. The selection of specific equipment is contingent on the nature and scale of the procedure being performed.

Eye and Face Protection

The severe eye irritation potential (H319) of this compound necessitates robust eye protection.[1][2][3][5]

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all handling activities.[1][6][7]

  • High-Risk Scenarios: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[6]

Skin and Body Protection

To prevent skin irritation (H315), comprehensive skin and body protection is critical.[1][2][3]

  • Gloves: Compatible, chemical-resistant gloves are mandatory.[1][6] Nitrile gloves are a common and effective choice, but always consult the glove manufacturer's resistance chart for the specific chemical. Gloves must be inspected for tears or pinholes before each use.[1][8] For extended procedures, consider double-gloving.[9] Contaminated gloves should be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.[8][9]

  • Lab Coat/Gown: A long-sleeved lab coat is the minimum requirement.[6] For tasks with a higher risk of spillage or for handling larger quantities, a chemically resistant apron or impervious clothing should be worn.[1][6]

Respiratory Protection

Given that the compound may cause respiratory irritation (H335), controlling inhalation exposure is paramount.[1][3]

  • Engineering Controls: All handling of 1-(difluoromethyl)-1H-pyrazole should, whenever possible, be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][3][6]

  • Respirator Use: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3][6] If exposure limits are exceeded, a full-face respirator may be necessary.[1]

PPE Selection Matrix
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Prep Safety GogglesSingle pair of chemical-resistant glovesLab CoatNot required if in a fume hood
Solution Preparation Safety GogglesSingle pair of chemical-resistant glovesLab CoatNot required if in a fume hood
Reaction >50 mL Goggles & Face ShieldDouble-gloved with chemical-resistant glovesLab Coat & Chemical ApronNot required if in a fume hood
Large Volume Transfer Goggles & Face ShieldDouble-gloved with chemical-resistant glovesLab Coat & Chemical ApronNot required if in a fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty chemical-resistant glovesImpervious Gown/CoverallsAir-purifying respirator with appropriate cartridges

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the handling process, from preparation to disposal.

Step-by-Step Handling Protocol

This protocol outlines a standard procedure for safely handling 1-(difluoromethyl)-1H-pyrazole in a laboratory setting.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

    • Clear the workspace of all unnecessary items.

    • Assemble all necessary equipment (glassware, stir bars, reagents) and the chemical container.

    • Keep the container tightly closed until ready for use.[1][3][5]

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands, then don the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Perform all manipulations inside the fume hood.

    • Use non-sparking tools and equipment to prevent ignition, as the compound is flammable.[1]

    • Dispense the required amount of the chemical slowly to avoid splashing or aerosol formation.[1]

    • Keep the container tightly sealed when not in use.[1][3][5]

    • Avoid all personal contact with the substance, including inhalation.[3]

  • Decontamination & Doffing PPE:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves first, turning them inside out, and dispose of them in the designated hazardous waste container.

    • Remove the lab coat and hang it in its designated area.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[1][3][7]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood & Safety Equipment Assemble 2. Assemble Materials Prep->Assemble Don_PPE 3. Don Required PPE Assemble->Don_PPE Handle 4. Perform Work in Fume Hood Don_PPE->Handle Decon 5. Decontaminate Workspace Handle->Decon Doff_PPE 6. Doff PPE Correctly Decon->Doff_PPE Wash 7. Wash Hands Doff_PPE->Wash Waste 8. Segregate & Dispose of Waste Doff_PPE->Waste

Caption: Standard workflow for handling 1-(difluoromethyl)-1H-pyrazole.

Emergency and Disposal Plan
  • Spill Response:

    • Evacuate personnel from the immediate area.[1]

    • Wear appropriate PPE as outlined in the "Spill Cleanup" section of the PPE matrix.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand).[7]

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3][10]

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][3][10]

    • Wash the spill area thoroughly. Prevent runoff from entering drains.[1][3]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][4] Seek medical attention if irritation occurs.[1][5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, seek medical attention.[1][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Seek medical attention.[10]

  • Waste Disposal:

    • All waste, including surplus chemical, empty containers, and contaminated materials (gloves, absorbent), must be disposed of as hazardous waste.[1]

    • Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][6] Do not allow the product to enter drains.[1][6]

    • Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1]

References

  • 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride Safety Data Sheet. Kishida Chemical Co., Ltd. Available at: [Link]

  • 3-Methyl-1H-pyrazole-1-carboxamide Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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